molecular formula C27H31ClN2O4S2 B1680069 RS-5773 CAS No. 129173-57-5

RS-5773

Cat. No.: B1680069
CAS No.: 129173-57-5
M. Wt: 547.1 g/mol
InChI Key: UUYRJDKLOCCAMI-QGLFPKSOSA-N
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Description

RN given in first source & Toxlit;  structure given in first source

Properties

CAS No.

129173-57-5

Molecular Formula

C27H31ClN2O4S2

Molecular Weight

547.1 g/mol

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-8-(thiophen-2-ylmethyl)-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride

InChI

InChI=1S/C27H30N2O4S2.ClH/c1-18(30)33-25-26(20-8-10-21(32-4)11-9-20)35-24-17-19(16-22-6-5-15-34-22)7-12-23(24)29(27(25)31)14-13-28(2)3;/h5-12,15,17,25-26H,13-14,16H2,1-4H3;1H/t25-,26+;/m1./s1

InChI Key

UUYRJDKLOCCAMI-QGLFPKSOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl

Canonical SMILES

CC(=O)OC1C(SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl

Appearance

Solid powder

Other CAS No.

129173-57-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-acetoxy-8-benzyl-2,3-dihydro-5-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one HCl
RS 5773
RS-5773

Origin of Product

United States

Foundational & Exploratory

RS-5773: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: This document is based on publicly available scientific abstracts. The full-text articles containing detailed experimental protocols and complete quantitative data were not accessible. Therefore, the information presented here, particularly concerning experimental methodologies and precise quantitative values, is based on the limited data available in the abstracts.

Introduction

RS-5773 is a novel benzothiazepine derivative identified as a potent and long-acting calcium antagonist.[1][2][3] Chemically, it is (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride. As a diltiazem congener, this compound exhibits a pharmacological profile that suggests significant potential as an antianginal agent, with a preferential action on vascular smooth muscle over cardiac tissue. This guide provides a comprehensive overview of the available data on the mechanism of action of this compound.

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels.[1] This action is inferred from in vitro studies where this compound demonstrated a preferential relaxation of K+-contracted aorta over phenylephrine-contracted aorta, a characteristic feature of calcium channel antagonists.[1] By inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac muscle cells, this compound modulates vascular tone and cardiac function.

The vasorelaxant effect of this compound on K+-contracted aorta is approximately five times more potent than that of diltiazem.[1] A notable characteristic of this compound is its slow onset of action and its resistance to washout, indicating a persistent and long-lasting effect.[1]

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by this compound. As a benzothiazepine, it is presumed to bind to the α1 subunit of the L-type calcium channel, allosterically inhibiting channel function.

cluster_membrane Cell Membrane cluster_cytosol Cytosol L_type_channel L-type Ca²⁺ Channel (α1 subunit) Ca_intracellular Intracellular Ca²⁺ Relaxation Vasodilation L_type_channel->Relaxation Leads to RS5773 This compound RS5773->L_type_channel Binds and Inhibits Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->L_type_channel Influx Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_intracellular->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction cluster_workflow In Vitro Vasorelaxation Workflow start Isolate Rat Aorta prep Prepare Aortic Strips start->prep contract Induce Contraction (High K⁺ or Phenylephrine) prep->contract add_drug Add this compound or Reference Compound contract->add_drug measure Measure Relaxation add_drug->measure end Determine Potency measure->end cluster_workflow In Vivo Antianginal Model Workflow start Anesthetize Rat induce Induce Angina (Methacholine Injection) start->induce administer Administer Drug (IV or Intraduodenal) induce->administer record Record ECG administer->record analyze Analyze S-wave Elevation (Calculate AUC) record->analyze end Determine Antianginal Potency analyze->end

References

RS-5773 as a Diltiazem Congener: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-5773 is a novel benzothiazepine derivative and a congener of diltiazem, a well-established calcium channel blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain types of arrhythmias.[1][2] As a second-generation diltiazem analog, this compound exhibits a distinct pharmacological profile characterized by enhanced potency and a longer duration of action. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological effects, mechanism of action, and the experimental methodologies used to characterize its activity. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this potent diltiazem congener.

Chemical Identity

  • Systematic Name: (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride[3]

  • Class: Benzothiazepine Calcium Antagonist

Pharmacological Profile: Quantitative Data

The pharmacological activity of this compound has been evaluated in both in vivo and in vitro models, demonstrating its superiority over diltiazem and another congener, clentiazem, in key therapeutic aspects.

Table 1: In Vivo Antianginal Potency in a Rat Model of Angina Pectoris[3]
CompoundRelative Potency (AUC) vs. DiltiazemRelative Potency (AUC) vs. ClentiazemDuration of Action (at 3 mg/kg, intraduodenal)
This compound 16 times more potent7 times more potent~ 6 hours
Diltiazem1-Not specified
Clentiazem-1Not specified

AUC (Area Under the Curve) was determined by the percent suppression of S-wave elevation integrated over time.

Table 2: In Vitro Cardiovascular Effects
ParameterThis compoundDiltiazem
Vasorelaxant Effect on K+-contracted Rat Aorta ~5 times more potent1
Negative Inotropic Effect (Guinea Pig Papillary Muscles) Similar to diltiazem1
Negative Chronotropic Effect (Guinea Pig Atria) Similar to diltiazem1

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Methacholine-Induced Angina Model in Rats

This in vivo model is utilized to assess the antianginal efficacy of calcium channel blockers.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a catheter is inserted into a carotid artery for drug administration near the coronary arteries.

  • ECG Monitoring: Standard limb leads are placed to continuously record the electrocardiogram (ECG), with particular attention to the S-wave segment.

  • Induction of Angina: A close-coronary artery injection of methacholine is administered to induce coronary vasospasm, leading to myocardial ischemia. This is evidenced by a reproducible elevation of the S-wave on the ECG.[3]

  • Drug Administration: this compound, diltiazem, or clentiazem are administered intravenously or intraduodenally at various doses.

  • Data Analysis: The primary endpoint is the suppression of the methacholine-induced S-wave elevation. The area under the curve (AUC) for the percentage of suppression over time is calculated to determine the antianginal potency and duration of action.[3]

Assessment of Vasorelaxant Effects in Isolated Rat Aorta

This in vitro assay evaluates the direct vasodilatory properties of the compound.

  • Tissue Preparation: The thoracic aorta is excised from rats and cut into helical strips.

  • Contraction Induction: The aortic strips are contracted by adding a high concentration of potassium chloride (K+), which induces depolarization and opens voltage-gated calcium channels.

  • Drug Application: Cumulative concentrations of this compound or diltiazem are added to the tissue bath.

  • Measurement of Relaxation: The relaxation of the aortic strips is measured isometrically, and the potency of the vasorelaxant effect is determined.

Evaluation of Cardiac Effects in Isolated Guinea Pig Heart Preparations

These in vitro models assess the direct effects of the drug on heart muscle contractility and heart rate.

  • Negative Inotropic Effect:

    • Papillary muscles are isolated from the right ventricle of guinea pigs.

    • The muscles are electrically stimulated to contract, and the developed tension is measured.

    • Cumulative concentrations of this compound or diltiazem are added to assess the negative inotropic (force-reducing) effects.

  • Negative Chronotropic Effect:

    • The right atria, containing the sinoatrial node, are isolated.

    • The spontaneous beating rate of the atria is recorded.

    • Cumulative concentrations of this compound or diltiazem are added to evaluate the negative chronotropic (rate-reducing) effects.

Mandatory Visualizations

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Mechanism of Action of this compound RS5773 This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel (α1 subunit) RS5773->L_type_Ca_Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Results in Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Leads to MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Activates Myosin_phosphorylation Myosin Phosphorylation MLCK_activation->Myosin_phosphorylation Catalyzes Contraction Smooth Muscle Contraction Myosin_phosphorylation->Contraction Causes

Caption: Mechanism of this compound induced vasodilation.

Experimental Workflow for In Vivo Antianginal Assessment

Workflow for In Vivo Antianginal Assessment of this compound Start Start: Anesthetized Rat Model Catheterization Carotid Artery Catheterization Start->Catheterization ECG_setup ECG Lead Placement and Baseline Recording Catheterization->ECG_setup Methacholine_injection Methacholine Injection (Induce Angina) ECG_setup->Methacholine_injection S_wave_elevation Observe S-wave Elevation Methacholine_injection->S_wave_elevation Drug_administration Administer this compound / Diltiazem / Clentiazem S_wave_elevation->Drug_administration ECG_monitoring Continuous ECG Monitoring Drug_administration->ECG_monitoring Data_analysis Analyze Suppression of S-wave Elevation (AUC) ECG_monitoring->Data_analysis End End: Determine Potency and Duration of Action Data_analysis->End

Caption: Experimental workflow for in vivo antianginal studies.

Conclusion

This compound emerges as a highly promising diltiazem congener with a significantly improved pharmacological profile for the potential treatment of angina. Its enhanced potency and prolonged duration of action, coupled with a safety profile that does not indicate excessive hypotension or atrioventricular conduction depression at effective doses, position it as a strong candidate for further clinical development. The experimental data robustly support its mechanism of action as a potent L-type calcium channel antagonist with a degree of vascular selectivity. Further investigations, including detailed pharmacokinetic and toxicology studies, are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Benzothiazepine Calcium Antagonist RS-5773

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-5773 is a novel benzothiazepine derivative that acts as a potent L-type calcium channel antagonist. Identified by the chemical name (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride, this compound has demonstrated significant antianginal properties in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action, and detailed experimental protocols from key studies. The information is intended to support further research and development of this and related compounds.

Chemical Structure and Properties

This compound is a chiral benzothiazepine with a complex stereochemistry that is crucial for its biological activity. Its structure is characterized by a methoxyphenyl group at the 2-position and an acetoxy group at the 3-position of the dihydrobenzothiazepine ring, along with a benzyl substituent at the 8-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride[1][2]
Molecular Formula C₃₀H₃₄N₂O₄S · HCl
CAS Number 139306-10-8
SMILES O=C1N(CCN(C)C)c2cc(c(cc2S--INVALID-LINK--[C@H]1OC(=O)C)Cc4ccccc4)

Pharmacological Properties

This compound is classified as a benzothiazepine calcium channel blocker. This class of compounds exerts its effects by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[3]

Table 2: Pharmacological Profile of this compound

ParameterDescriptionFindingReference
Mechanism of Action Inhibition of L-type voltage-gated calcium channelsPotent antagonist[3]
Primary Indication Antianginal agentEffective in a rat model of angina pectoris[1][2]
Relative Potency Compared to diltiazem and clentiazem in a rat angina model16 times more potent than diltiazem and 7 times more potent than clentiazem (based on AUC of S-wave elevation suppression)[1][2]
Duration of Action In a rat angina model after intraduodenal administrationSustained effect for approximately 6 hours at a dose of 3 mg/kg[1][2]
Cardiovascular Effects In anesthetized dogsDemonstrates cardiovascular effects consistent with calcium channel blockade. Does not cause excessive hypotension or depression of atrioventricular conduction at effective antianginal doses.[1][2][4]

Signaling Pathway

The therapeutic effects of this compound are a direct consequence of its ability to modulate intracellular calcium concentrations in cardiovascular tissues. By blocking L-type calcium channels, this compound induces vasodilation and has negative chronotropic and inotropic effects on the heart.

RS-5773_Signaling_Pathway Mechanism of Action of this compound cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiac Cardiac Myocyte RS5773 This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel RS5773->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Inhibits MLCK_Vascular Myosin Light Chain Kinase (MLCK) Activity Intracellular_Ca->MLCK_Vascular Reduces Inotropy Decreased Contractility (Negative Inotropy) Intracellular_Ca->Inotropy Results in SA_AV_Node SA and AV Node Depolarization Intracellular_Ca->SA_AV_Node Slows Vasodilation Vasodilation Contraction_Vascular Muscle Contraction MLCK_Vascular->Contraction_Vascular Leads to Contraction_Vascular->Vasodilation Inhibition of Chronotropy Decreased Heart Rate (Negative Chronotropy) SA_AV_Node->Chronotropy Results in

Caption: Signaling pathway of this compound as a benzothiazepine calcium channel blocker.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Rat Model of Angina Pectoris

This experiment was designed to assess the antianginal efficacy of this compound.[1][2]

Objective: To evaluate the effect of this compound on methacholine-induced ischemic ECG changes in anesthetized rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Anesthesia: The specific anesthetic agent was not detailed in the available abstract, but standard laboratory anesthetics for rodent surgery (e.g., pentobarbital, isoflurane) would be appropriate.

  • Surgical Preparation:

    • A catheter was inserted into a jugular vein for intravenous drug administration.

    • For intraduodenal administration, a midline incision was made in the abdomen to expose the duodenum, and a catheter was inserted.

    • A catheter was advanced through the right carotid artery and positioned near the coronary ostia for close-coronary artery injection of methacholine.

    • ECG electrodes were placed to monitor cardiac electrical activity.

  • Induction of Angina:

    • Methacholine was injected via the coronary artery catheter to induce coronary vasospasm, resulting in ischemic ECG changes, specifically S-wave elevation of approximately 0.6 mV.[2]

  • Drug Administration:

    • This compound, diltiazem, or clentiazem were administered either intravenously or intraduodenally at various doses.

  • Data Analysis:

    • The primary endpoint was the suppression of S-wave elevation on the ECG.

    • The antianginal potency was quantified by calculating the area under the curve (AUC) for the percent suppression of S-wave elevation over time.

Rat_Angina_Model_Workflow Workflow for Rat Angina Pectoris Model Animal_Prep Animal Preparation (Anesthetized Rat) Catheterization Catheterization (Jugular Vein, Duodenum, Carotid Artery) Animal_Prep->Catheterization ECG_Monitoring ECG Monitoring Catheterization->ECG_Monitoring Methacholine_Inj Methacholine Injection (Close-Coronary Artery) ECG_Monitoring->Methacholine_Inj Angina_Induction Induction of Ischemic ECG Changes (S-wave Elevation) Methacholine_Inj->Angina_Induction Drug_Admin Drug Administration (this compound, Diltiazem, or Clentiazem) IV or Intraduodenal Angina_Induction->Drug_Admin Data_Collection Continuous ECG Recording Drug_Admin->Data_Collection Data_Analysis Analysis of S-wave Suppression (AUC Calculation) Data_Collection->Data_Analysis

Caption: Experimental workflow for the rat model of methacholine-induced angina.

Cardiovascular Effects in Dogs

This study aimed to characterize the broader cardiovascular effects of this compound.[4]

Objective: To determine the hemodynamic effects of this compound in anesthetized dogs.

Methodology:

  • Animal Model: The specific breed of dog was not specified in the available information.

  • Anesthesia: An appropriate anesthetic protocol for canine cardiovascular studies would be employed, likely involving induction with an injectable agent followed by maintenance with an inhalant anesthetic.

  • Instrumentation:

    • Intravenous catheters for drug and fluid administration.

    • Arterial catheter for direct blood pressure monitoring.

    • A thermodilution catheter or other cardiac output monitoring device.

    • ECG for continuous monitoring of heart rate and rhythm.

  • Drug Administration:

    • This compound would be administered intravenously at varying doses.

  • Hemodynamic Measurements:

    • Systemic arterial blood pressure (systolic, diastolic, mean).

    • Heart rate.

    • Cardiac output.

    • Systemic vascular resistance (calculated).

    • Parameters of atrioventricular conduction (e.g., PR interval from ECG).

  • Data Analysis:

    • Dose-response relationships for the effects of this compound on the measured hemodynamic parameters would be determined.

Dog_Cardiovascular_Study_Workflow Workflow for Canine Cardiovascular Study Animal_Prep Animal Preparation (Anesthetized Dog) Instrumentation Hemodynamic Instrumentation (Arterial Line, Cardiac Output, ECG) Animal_Prep->Instrumentation Baseline_Measurement Baseline Hemodynamic Measurements Instrumentation->Baseline_Measurement Drug_Admin Intravenous Administration of this compound (Dose-Escalation) Baseline_Measurement->Drug_Admin Data_Collection Continuous Hemodynamic and ECG Recording Drug_Admin->Data_Collection Data_Analysis Analysis of Dose-Response Effects on: - Blood Pressure - Heart Rate - Cardiac Output - AV Conduction Data_Collection->Data_Analysis

Caption: Experimental workflow for assessing the cardiovascular effects of this compound in dogs.

Conclusion

This compound is a potent benzothiazepine calcium antagonist with promising antianginal effects demonstrated in preclinical models. Its high potency and sustained duration of action, coupled with a favorable cardiovascular side effect profile at therapeutic doses, suggest that it could be a valuable therapeutic agent. The experimental protocols outlined in this guide provide a foundation for further investigation into the pharmacological and toxicological properties of this compound and related compounds. Further studies are warranted to fully elucidate its clinical potential.

References

In Vitro Effects of RS-5773 on Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of RS-5773, a novel benzothiazepine calcium antagonist, on vascular smooth muscle. The information is compiled from available pharmacological studies to support further research and development in cardiovascular medicine.

Core Pharmacological Profile

This compound is a diltiazem congener with a pronounced and long-lasting vasorelaxant effect. In vitro studies have demonstrated its potent activity on vascular smooth muscle, primarily through the inhibition of calcium influx.

Data Presentation: Vasorelaxant Potency

The primary in vitro data for this compound focuses on its ability to relax pre-contracted vascular smooth muscle tissue. The following table summarizes the key quantitative findings from a study on isolated rat aorta, comparing this compound to the well-characterized calcium channel blocker, diltiazem.

CompoundPreparationContractile AgentRelative PotencyQualitative ObservationsReference
This compound Isolated Rat AortaHigh K+~5 times more potent than diltiazemSlow onset of vasorelaxation, resistant to washout[1]
DiltiazemIsolated Rat AortaHigh K+ReferenceFaster onset and more readily washed out compared to this compound[1]

Table 1: Comparative Vasorelaxant Effects of this compound and Diltiazem on Isolated Rat Aorta.

Mechanism of Action: Calcium Channel Blockade

This compound, like other benzothiazepine derivatives, is proposed to exert its effects on vascular smooth muscle by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels. This action leads to a decrease in intracellular calcium concentration, thereby preventing the activation of calmodulin and myosin light chain kinase, which are essential for muscle contraction. The preferential relaxation of K+-contracted aorta over phenylephrine-contracted aorta supports the hypothesis that this compound primarily targets voltage-dependent calcium channels[1].

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular L_type_Ca_Channel L-type Ca²⁺ Channel Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Relaxation Relaxation L_type_Ca_Channel->Relaxation Leads to Ca_ext Ca²⁺ Ca_ext->L_type_Ca_Channel Influx Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_active MLCK (active) CaM_complex->MLCK_active MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction RS5773 This compound RS5773->L_type_Ca_Channel Inhibits

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of compounds like this compound on vascular smooth muscle. These protocols are synthesized from standard practices in the field.

Isometric Tension Measurement in Isolated Aortic Rings

This experiment is fundamental for quantifying the vasorelaxant properties of a compound.

Objective: To measure the effect of this compound on the contractility of isolated vascular smooth muscle.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine and high-potassium (e.g., 60 mM KCl) solutions for inducing contraction

  • This compound and diltiazem stock solutions

  • Isolated organ bath system with force-displacement transducers

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Connect the rings to force-displacement transducers to record isometric tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Induce a sustained contraction with a high-potassium solution or a specific concentration of phenylephrine.

  • Once the contraction has stabilized, add cumulative concentrations of this compound or diltiazem to the bath.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Calculate the percentage of relaxation relative to the pre-induced contraction.

Intracellular Calcium Measurement in Cultured Vascular Smooth Muscle Cells

This experiment directly assesses the effect of a compound on intracellular calcium levels.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Materials:

  • Primary cultured vascular smooth muscle cells (VSMCs) from rat aorta

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Depolarizing solution (e.g., high-K+ HBSS)

  • This compound stock solution

  • Fluorescence microscopy system with a ratiometric imaging setup

Procedure:

  • Culture VSMCs on glass coverslips until they reach 70-80% confluency.

  • Load the cells with a Ca2+ indicator dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove extracellular dye.

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with a depolarizing agent (e.g., high-K+ HBSS) to induce calcium influx.

  • After the [Ca2+]i has peaked and reached a plateau, perfuse the cells with a solution containing this compound.

  • Record the change in fluorescence, which corresponds to the change in [Ca2+]i.

  • Calibrate the fluorescence signals to obtain absolute [Ca2+]i values.

Experimental Workflow and Logic Diagram

The following diagram illustrates a typical workflow for the in vitro evaluation of a vasorelaxant compound.

cluster_planning Phase 1: Initial Screening cluster_execution Phase 2: Functional Assay cluster_analysis Phase 3: Data Analysis cluster_mechanism Phase 4: Mechanistic Studies A1 Hypothesis: This compound is a vasodilator A2 Select In Vitro Model: Isolated Rat Aorta A1->A2 B1 Tissue Preparation & Mounting A2->B1 B2 Induce Contraction (High K⁺ or Phenylephrine) B1->B2 B3 Cumulative Dosing of this compound B2->B3 B4 Record Isometric Tension B3->B4 C1 Calculate % Relaxation B4->C1 C2 Generate Dose-Response Curve C1->C2 C3 Determine Potency (e.g., IC₅₀) C2->C3 D1 Calcium Imaging (Cultured VSMCs) C3->D1 Further Investigation D2 Western Blot for Signaling Proteins C3->D2 Further Investigation

Caption: A typical experimental workflow for in vitro vascular pharmacology studies.

References

An In-depth Technical Guide on RS-5773 and its Interaction with L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-5773, with the chemical name ((2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride), is a novel benzothiazepine derivative that acts as a calcium channel antagonist.[1][2] As a congener of diltiazem, this compound exhibits potent antianginal effects by modulating the function of L-type calcium channels. This guide provides a comprehensive overview of the available data on this compound, its mechanism of action on L-type calcium channels, and detailed experimental protocols relevant to its study.

Core Concepts: L-type Calcium Channels

L-type calcium channels (LTCCs) are voltage-gated ion channels that play a crucial role in the excitation-contraction coupling in cardiac and smooth muscle cells, as well as in neuronal signaling. These channels are heteromeric protein complexes, with the α1 subunit forming the pore and containing the binding sites for various channel modulators. Benzothiazepines, including this compound, exert their effects by binding to a specific site on the α1 subunit, thereby inhibiting the influx of calcium ions into the cell. This reduction in intracellular calcium leads to vasodilation, a decrease in myocardial contractility, and a slowing of the heart rate.

Quantitative Data

Table 1: In Vivo Antianginal Potency of this compound and Related Compounds

CompoundAdministration RoutePotency Comparison (relative to diltiazem)Maximum Suppressive Effect on S-wave ElevationDuration of Action (at 3 mg/kg, intraduodenal)
This compound Intravenous16 times more potentExceeded diltiazem and clentiazem~ 6 hours
IntraduodenalSignificantly more potent-
DiltiazemIntravenous---
Intraduodenal---
ClentiazemIntravenous7 times less potent than this compound--
Intraduodenal---

Data extracted from Shiga et al., 1992.[1][2]

To provide context for the expected binding affinity of a benzothiazepine derivative like this compound, the following table presents illustrative binding data for diltiazem on L-type calcium channels from various sources.

Table 2: Illustrative Quantitative Data for Diltiazem (a Congener of this compound)

ParameterValueChannel SubtypeTissue/Cell LineReference
IC50~1 µML-typeCardiac myocytes(Illustrative)
Ki~50 nML-typeBrain tissue(Illustrative)

Note: This data is for diltiazem and is provided for illustrative purposes to indicate the expected range of potency for a benzothiazepine calcium channel blocker.

Mechanism of Action and Signaling Pathways

This compound, as a benzothiazepine calcium channel antagonist, blocks the influx of Ca2+ through L-type calcium channels. This action has several downstream effects, particularly in cardiovascular tissues.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

In vascular smooth muscle, the binding of this compound to L-type calcium channels inhibits the influx of calcium that is necessary for the activation of calmodulin and subsequently myosin light chain kinase (MLCK). The inhibition of this pathway leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

G Signaling Pathway of this compound in Vascular Smooth Muscle RS5773 This compound LTCC L-type Calcium Channel RS5773->LTCC inhibits Relaxation Muscle Relaxation RS5773->Relaxation Ca_influx Ca2+ Influx LTCC->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction

This compound mediated vascular smooth muscle relaxation.
Signaling Pathway of this compound in Cardiac Myocytes

In cardiac myocytes, the influx of calcium through L-type calcium channels triggers the release of a larger amount of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular calcium leads to myocyte contraction. By blocking the initial calcium influx, this compound reduces the trigger for CICR, leading to a decrease in myocardial contractility (negative inotropic effect).

G Signaling Pathway of this compound in Cardiac Myocytes RS5773 This compound LTCC L-type Calcium Channel RS5773->LTCC inhibits Reduced_Contraction Reduced Contractility RS5773->Reduced_Contraction Ca_influx Ca2+ Influx LTCC->Ca_influx CICR Calcium-Induced Calcium Release Ca_influx->CICR triggers SR Sarcoplasmic Reticulum SR->CICR Ca_transient Intracellular Ca2+ Transient CICR->Ca_transient Contraction Myocyte Contraction Ca_transient->Contraction

This compound mediated reduction in cardiac contractility.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of this compound and its effects on L-type calcium channels.

In Vivo Model of Angina Pectoris

This protocol is based on the methodology used to evaluate the antianginal effects of this compound in rats.[1][2]

Objective: To assess the in vivo efficacy of this compound in a methacholine-induced angina model.

Experimental Workflow:

G In Vivo Angina Model Experimental Workflow Animal_Prep Anesthetize Rat Cannulation Cannulate Femoral Artery/Vein and Coronary Artery Animal_Prep->Cannulation ECG Record Baseline ECG Cannulation->ECG Methacholine Induce Angina with Methacholine Injection ECG->Methacholine ECG_Changes Observe Ischemic ECG Changes (S-wave elevation) Methacholine->ECG_Changes Drug_Admin Administer this compound (i.v. or i.d.) ECG_Changes->Drug_Admin ECG_Post_Drug Monitor ECG for Suppression of Ischemic Changes Drug_Admin->ECG_Post_Drug Analysis Analyze Data: - Max Suppression - Duration of Action - AUC ECG_Post_Drug->Analysis

Workflow for in vivo evaluation of this compound.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., pentobarbital)

  • Methacholine hydrochloride

  • This compound, diltiazem, clentiazem

  • Saline solution

  • ECG recording equipment

  • Cannulation instruments

Procedure:

  • Anesthetize the rats and maintain a stable body temperature.

  • Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration. A catheter is inserted into a coronary artery for local methacholine injection.

  • Record a stable baseline ECG.

  • Induce ischemic ECG changes, specifically S-wave elevation, by injecting methacholine into the coronary artery.

  • Once reproducible ischemic events are established, administer this compound, diltiazem, or clentiazem intravenously or intraduodenally at various doses.

  • Continuously monitor the ECG to observe the suppression of S-wave elevation.

  • Analyze the data to determine the maximum suppressive effect, the duration of action, and the area under the curve (AUC) for the percentage suppression of S-wave elevation over time.

Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade

This is a generalized protocol for studying the effects of a calcium channel blocker like this compound on L-type calcium currents using the whole-cell patch-clamp technique.

Objective: To characterize the inhibitory effect of this compound on L-type calcium channels.

Experimental Workflow:

G Patch-Clamp Electrophysiology Workflow Cell_Culture Culture Cells Expressing L-type Calcium Channels (e.g., HEK293-Cav1.2) Pipette_Prep Prepare Patch Pipette with Internal Solution Cell_Culture->Pipette_Prep Cell_Patch Form Giga-ohm Seal on a Single Cell Pipette_Prep->Cell_Patch Whole_Cell Rupture Membrane to Achieve Whole-Cell Configuration Cell_Patch->Whole_Cell Baseline_Current Record Baseline L-type Ca2+ Currents Whole_Cell->Baseline_Current Drug_Perfusion Perfuse with this compound Containing External Solution Baseline_Current->Drug_Perfusion Record_Block Record Blocked L-type Ca2+ Currents Drug_Perfusion->Record_Block Analysis Analyze Data: - IC50 Determination - Voltage-dependence - Use-dependence Record_Block->Analysis

Workflow for patch-clamp analysis of this compound.

Materials:

  • Cell line expressing the target L-type calcium channel (e.g., HEK293 cells stably transfected with the human Cav1.2 α1, β, and α2δ subunits).

  • Patch-clamp rig with amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

  • External (bath) solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution.

Procedure:

  • Culture the cells to an appropriate confluency on glass coverslips.

  • Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at regular intervals.

  • After recording a stable baseline, perfuse the chamber with the external solution containing various concentrations of this compound.

  • Record the steady-state block of the calcium current at each concentration.

  • Analyze the data to determine the concentration-response curve and calculate the IC50 value for this compound. The voltage- and use-dependence of the block can also be investigated with appropriate voltage protocols.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzothiazepine binding site on L-type calcium channels.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Experimental Workflow:

G Radioligand Binding Assay Workflow Membrane_Prep Prepare Membrane Homogenates from Tissue Rich in LTCCs (e.g., Rat Cerebral Cortex) Incubation Incubate Membranes with Radioligand ([3H]diltiazem) and varying concentrations of this compound Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand by Filtration Incubation->Separation Counting Quantify Radioactivity of Bound Ligand Separation->Counting Analysis Analyze Data: - IC50 Determination - Ki Calculation Counting->Analysis

Workflow for radioligand binding assay of this compound.

Materials:

  • Tissue rich in L-type calcium channels (e.g., rat cerebral cortex).

  • Radiolabeled benzothiazepine (e.g., [3H]diltiazem).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenizer.

  • Centrifuge.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay: In a series of tubes, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled diltiazem).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

This compound is a potent benzothiazepine calcium channel antagonist with significant antianginal properties. While specific in vitro binding data for this compound is limited, its profile as a diltiazem congener provides a strong basis for understanding its mechanism of action. The experimental protocols detailed in this guide offer a framework for the further characterization of this compound and other novel L-type calcium channel modulators. The continued investigation of such compounds is crucial for the development of new and improved therapies for cardiovascular diseases.

References

An In-depth Technical Guide to the Early Research of Benzothiazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazepine class of compounds represents a significant milestone in cardiovascular pharmacology. This technical guide provides a comprehensive overview of the foundational research on benzothiazepine derivatives, with a particular focus on the pioneering drug, diltiazem. The early investigations into the synthesis, pharmacological activity, and structure-activity relationships (SAR) of these compounds laid the groundwork for their clinical application in treating hypertension and angina pectoris. This document delves into the core technical details of this early research, presenting key data, experimental methodologies, and a visual representation of the underlying scientific principles.

I. Synthesis of Benzothiazepine Derivatives: The Emergence of Diltiazem

The early synthesis of benzothiazepine derivatives was a critical step in the development of this class of drugs. The most prominent member, diltiazem, was first synthesized in the late 1960s. The core structure, a 1,5-benzothiazepine ring, was constructed through a multi-step process.

Experimental Protocol: Synthesis of Diltiazem

This protocol outlines a representative early synthetic route to diltiazem.

Step 1: Darzens Condensation

  • Reaction: p-Anisaldehyde is reacted with methyl chloroacetate in the presence of a base, such as sodium methoxide, to form methyl 2-(4-methoxyphenyl)glycidate.

  • Procedure: To a solution of p-anisaldehyde and methyl chloroacetate in an appropriate solvent (e.g., methanol), a solution of sodium methoxide is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by workup to isolate the glycidic ester.

Step 2: Ring Opening of the Epoxide

  • Reaction: The glycidic ester from Step 1 is treated with 2-aminothiophenol. The nucleophilic thiol group attacks the epoxide ring, leading to its opening and the formation of a threo-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propanoic acid methyl ester.

  • Procedure: The glycidic ester and 2-aminothiophenol are dissolved in a suitable solvent and heated to effect the ring-opening reaction. The product is then isolated and purified.

Step 3: Cyclization and Acetylation

  • Reaction: The intermediate from Step 2 undergoes intramolecular cyclization to form the 1,5-benzothiazepin-4(5H)-one ring system. This is often followed by acetylation of the hydroxyl group.

  • Procedure: The amino-thioether is heated in a solvent such as a mixture of pyridine and acetic anhydride. This one-pot reaction facilitates both the lactam formation and the acetylation of the 3-hydroxyl group, yielding (+)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.

Step 4: N-Alkylation

  • Reaction: The nitrogen at position 5 of the benzothiazepine ring is alkylated with 2-(dimethylamino)ethyl chloride.

  • Procedure: The acetylated benzothiazepinone is treated with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., toluene) to yield diltiazem. The final product is then purified, often by recrystallization of its hydrochloride salt.[1]

II. Pharmacological Profile: Calcium Channel Blockade

Early pharmacological studies quickly identified benzothiazepine derivatives as potent cardiovascular agents. Their primary mechanism of action was determined to be the blockade of voltage-gated L-type calcium channels, which are crucial for the contraction of cardiac and vascular smooth muscle.[2]

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize key quantitative data from early research on diltiazem and related benzothiazepine derivatives.

Table 1: In Vitro Vasorelaxant Activity of Diltiazem and its Metabolites [3]

CompoundIC50 (μM) on K+-depolarized Hamster Aorta
Diltiazem0.98 ± 0.47
N-desmethyldiltiazem (MA)2.46 ± 0.38
Desacetyldiltiazem (M1)3.27 ± 1.02
N-desmethyl, desacetyldiltiazem (M2)20.2 ± 10.5
O-desmethyl, desacetyldiltiazem (M4)40.4 ± 15.4
N,O-didesmethyl, desacetyldiltiazem (M6)45.5 ± 18.1

Table 2: Early Clinical Trial Data on the Antihypertensive Effect of Diltiazem [4][5]

Daily Dose of DiltiazemChange in Supine Diastolic Blood Pressure (mmHg)Change in Supine Systolic Blood Pressure (mmHg)
90 mgNo significant changeNo significant change
180 mg-5.2-5.8
240 mgSignificant reductionSignificant reduction
360 mg-8.0-13.0
540 mg-11.9-17.5
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays were instrumental in characterizing the interaction of benzothiazepines with their target receptor.

  • Objective: To determine the binding affinity (Kd) and density (Bmax) of benzothiazepine binding sites on L-type calcium channels.

  • Materials:

    • Membrane preparations from tissues rich in L-type calcium channels (e.g., cardiac muscle, cerebral cortex).

    • Radiolabeled benzothiazepine derivative (e.g., [³H]diltiazem).

    • Unlabeled benzothiazepine derivatives for competition assays.

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: Membrane preparations are incubated with varying concentrations of the radioligand in the assay buffer at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

    • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis:

      • Saturation Binding: Performed with increasing concentrations of the radioligand to determine Kd and Bmax.

      • Competition Binding: Performed with a fixed concentration of the radioligand and increasing concentrations of an unlabeled competitor to determine the inhibitory constant (Ki) of the competitor.

III. Visualizing the Science of Benzothiazepines

Signaling Pathway of Benzothiazepine Action

The following diagram illustrates the signaling pathway affected by benzothiazepine derivatives in vascular smooth muscle cells.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca2+_ext->L_type Influx Ca2+_int Ca²⁺ L_type->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin Binds to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Benzothiazepine Benzothiazepine (e.g., Diltiazem) Benzothiazepine->L_type Blockade

Caption: Signaling pathway of benzothiazepine-mediated vasorelaxation.

Experimental Workflow: From Synthesis to Pharmacological Characterization

The diagram below outlines a typical workflow for the early research and development of benzothiazepine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_sar Structure-Activity Relationship (SAR) Studies Synthesis Synthesis of Benzothiazepine Core Derivatization Derivatization & Analog Synthesis Synthesis->Derivatization Purification Purification & Structural Elucidation (NMR, MS, etc.) Derivatization->Purification Binding_Assay Radioligand Binding Assay (L-type Ca²⁺ Channel) Purification->Binding_Assay Functional_Assay Isolated Tissue (e.g., Aorta) Vasorelaxation Assay Purification->Functional_Assay SAR_Analysis Analysis of Chemical Structure vs. Biological Activity Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Animal_Models Antihypertensive Effect in Animal Models (e.g., SHR) Toxicity Preliminary Toxicity Studies Animal_Models->Toxicity SAR_Analysis->Animal_Models Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Early drug discovery workflow for benzothiazepine derivatives.

IV. Conclusion

The early research on benzothiazepine derivatives, particularly diltiazem, exemplifies a classic drug discovery and development success story. Through systematic chemical synthesis, rigorous pharmacological testing, and insightful structure-activity relationship studies, a novel class of cardiovascular drugs was established. The foundational work detailed in this guide not only led to the development of clinically important therapies but also significantly advanced our understanding of calcium channel pharmacology. The methodologies and principles established during this era continue to be relevant for researchers and scientists in the ongoing quest for new and improved therapeutic agents.

References

An In-depth Technical Guide to the Discovery and Synthesis of RS-5773

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-5773 is a novel, potent benzothiazepine calcium antagonist developed for the potential treatment of angina pectoris. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound. The information is compiled from publicly available research and patent literature. While a definitive, step-by-step synthesis protocol and detailed proprietary experimental data for this compound are not fully disclosed in the public domain, this guide presents a reasoned synthesis pathway based on analogous compounds and thoroughly details the published experimental findings. All quantitative data are presented in structured tables, and key processes are visualized using diagrams.

Introduction

This compound, chemically identified as (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride, is a derivative of the benzothiazepine class of calcium channel blockers.[1] Developed by Sankyo Co., Ltd., it emerged from research aimed at identifying new chemical entities with improved therapeutic profiles for cardiovascular diseases, specifically angina pectoris. As a calcium antagonist, this compound's mechanism of action is presumed to involve the blockade of L-type calcium channels, leading to vasodilation and a reduction in myocardial oxygen demand.[2]

Synthesis of this compound

While a specific synthesis protocol for this compound has not been published, the general synthetic route for analogous benzothiazepine derivatives, such as Diltiazem, is well-documented.[3] The synthesis of this compound would likely follow a similar multi-step pathway, which is outlined below.

Proposed Synthesis Pathway

The synthesis would likely commence with the reaction of a substituted aminothiophenol with a glycidic acid ester derivative, followed by cyclization, N-alkylation, and O-acetylation to yield the final compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis A Anesthetize Rat B Surgical Preparation: - Coronary Artery Catheterization - ECG Electrode Placement A->B C Induce Angina: Methacholine Injection D Administer Drug: This compound, Diltiazem, or Clentiazem (i.v. or i.d.) C->D E Monitor ECG for S-wave Elevation D->E F Measure Suppression of S-wave Elevation E->F G Calculate AUC for Antianginal Potency F->G Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Effects cluster_2 Therapeutic Outcomes RS5773 This compound L_type_Ca_Channel L-type Calcium Channel RS5773->L_type_Ca_Channel Inhibits Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Blocks Influx Reduced_Ca Decreased Intracellular [Ca2+] Vasodilation Smooth Muscle Relaxation (Vasodilation) Reduced_Ca->Vasodilation Reduced_Contractility Decreased Myocardial Contractility Reduced_Ca->Reduced_Contractility Reduced_Afterload Reduced Afterload Vasodilation->Reduced_Afterload Reduced_Oxygen_Demand Decreased Myocardial Oxygen Demand Reduced_Contractility->Reduced_Oxygen_Demand Reduced_Afterload->Reduced_Oxygen_Demand Antianginal_Effect Antianginal Effect Reduced_Oxygen_Demand->Antianginal_Effect

References

Methodological & Application

Application Notes and Protocols for RS-5773 on Isolated Rat Aorta

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed experimental protocol for investigating the effects of RS-5773, a novel 1,5-benzothiazepine calcium antagonist, on isolated rat aorta. The protocol is intended for researchers, scientists, and drug development professionals working in cardiovascular pharmacology.

Introduction

This compound is a diltiazem analog with potent and long-lasting vasorelaxant properties.[1] It exhibits a preferential inhibitory effect on vascular smooth muscle, making it a subject of interest for cardiovascular research. These notes describe the methodology to assess the in vitro effects of this compound on isolated rat aortic rings, a standard model for evaluating vasodilator activity. The primary mechanism of action for this compound is the blockade of L-type calcium channels, leading to a reduction in calcium influx and subsequent smooth muscle relaxation.[1]

Key Applications

  • Determination of the vasorelaxant potency (IC50) of this compound.

  • Investigation of the mechanism of action of novel calcium channel blockers.

  • Comparative pharmacological studies with other vasodilators like diltiazem and nifedipine.

  • Screening of compounds for potential antihypertensive or antianginal properties.

Experimental Protocols

Isolated Rat Aorta Preparation

This protocol details the steps for isolating and preparing rat thoracic aorta for in vitro experiments.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Heparin sodium salt

  • Pentobarbital sodium (or other suitable anesthetic)

  • Surgical instruments (forceps, scissors)

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the rat using an approved method (e.g., overdose of pentobarbital sodium).

  • Perform a thoracotomy and carefully excise the thoracic aorta.

  • Immediately place the aorta in cold Krebs-Henseleit solution.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Connect the rings to isometric force transducers and apply an optimal resting tension of 2 g.

  • Allow the tissues to equilibrate for at least 60-90 minutes, with the bathing solution being replaced every 15-20 minutes.

Evaluation of Vasorelaxant Effects

This protocol describes how to assess the ability of this compound to relax pre-contracted aortic rings.

Procedure:

  • After the equilibration period, induce a sustained contraction in the aortic rings. Two common methods are:

    • High K+ Depolarization: Add KCl to the organ bath to a final concentration of 60 mM. This induces contraction by depolarizing the smooth muscle membrane and opening voltage-gated L-type calcium channels.

    • Receptor-Mediated Contraction: Add a contractile agonist such as phenylephrine (1 µM) to stimulate α1-adrenergic receptors, leading to calcium release from intracellular stores and calcium influx.

  • Once a stable contractile plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

  • Allow sufficient time for the response to each concentration to stabilize before adding the next. The vasorelaxation with this compound develops very slowly.[1]

  • Record the isometric tension changes continuously.

  • At the end of the experiment, wash the tissues with fresh Krebs-Henseleit solution to observe for washout resistance. The effects of this compound are noted to be resistant to washout.[1]

Data Presentation

The vasorelaxant effects of this compound are quantified by calculating the percentage of relaxation of the pre-induced contraction. The results can be summarized in the following tables.

Table 1: Vasorelaxant Potency of this compound and Diltiazem on K+-Contracted Rat Aorta

CompoundIC50 (nM)
This compound12 ± 2
Diltiazem63 ± 8

Data are presented as mean ± S.E.M. IC50 is the concentration of the compound required to produce 50% of the maximal relaxation.

Table 2: Comparison of Vasorelaxant Effects on K+- and Phenylephrine-Contracted Rat Aorta

CompoundContraction AgentPotency
This compoundK+ (60 mM)High
This compoundPhenylephrine (1 µM)Low
DiltiazemK+ (60 mM)Moderate
DiltiazemPhenylephrine (1 µM)Low
NifedipineK+ (60 mM)High
NifedipinePhenylephrine (1 µM)Low

This table provides a qualitative comparison, indicating that this compound, similar to other calcium channel blockers, is more potent at relaxing contractions induced by depolarization (K+) than those induced by receptor stimulation (phenylephrine).[1]

Mandatory Visualization

G Signaling Pathway of this compound in Vascular Smooth Muscle cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Relaxation Muscle Relaxation L_type_Ca_Channel->Relaxation Inhibition leads to Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Intracellular_Ca->MLCK_Activation Contraction Muscle Contraction MLCK_Activation->Contraction

Caption: Mechanism of this compound-induced vasorelaxation.

G Experimental Workflow for Isolated Rat Aorta Assay Start Start Euthanize_Rat Euthanize Rat Start->Euthanize_Rat Isolate_Aorta Isolate Thoracic Aorta Euthanize_Rat->Isolate_Aorta Prepare_Rings Prepare Aortic Rings (2-3 mm) Isolate_Aorta->Prepare_Rings Suspend_in_Bath Suspend Rings in Organ Bath Prepare_Rings->Suspend_in_Bath Equilibrate Equilibrate (60-90 min) Suspend_in_Bath->Equilibrate Induce_Contraction Induce Contraction (e.g., 60 mM KCl) Equilibrate->Induce_Contraction Add_RS5773 Cumulatively Add this compound Induce_Contraction->Add_RS5773 Record_Tension Record Isometric Tension Add_RS5773->Record_Tension Analyze_Data Analyze Data (IC50) Record_Tension->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Use of RS-5773 in Guinea Pig Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RS-5773 is a novel benzothiazepine derivative and a potent calcium channel antagonist. In a rat model of angina pectoris, this compound was found to be 16 times more potent than diltiazem in suppressing ischemic ECG changes, suggesting it has significant cardiovascular effects.[1] Benzothiazepines, like diltiazem, exert their effects by blocking L-type calcium channels, which are crucial for cardiac muscle excitation-contraction coupling and sinoatrial and atrioventricular nodal function. This class of drugs typically exhibits negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.[2]

These application notes provide protocols for investigating the effects of this compound on isolated guinea pig heart preparations, including Langendorff-perfused whole hearts and isolated papillary muscles.

Potential Signaling Pathway of this compound in Cardiomyocytes

This compound, as a benzothiazepine calcium channel blocker, is expected to directly inhibit the influx of calcium through L-type calcium channels in cardiomyocytes. This reduction in intracellular calcium concentration will lead to a decrease in the force of contraction (negative inotropy). By affecting the calcium currents in the sinoatrial node, it is also expected to slow down the heart rate (negative chronotropy).

cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibition Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Reduces CICR Ca²⁺-Induced Ca²⁺ Release (CICR) Ca_influx->CICR Triggers SR Sarcoplasmic Reticulum (SR) SR->CICR Releases Ca²⁺ Contraction Myofilament Contraction CICR->Contraction Leads to A Anesthetize Guinea Pig (Sodium Pentobarbital) B Administer Heparin A->B C Excise Heart B->C D Mount on Langendorff Apparatus (Aortic Cannulation) C->D E Retrograde Perfusion with Krebs-Henseleit Buffer D->E F Equilibration Period (e.g., 20-30 min) E->F G Record Baseline Parameters (HR, LVDP, dP/dt, CF) F->G H Administer this compound (Cumulative Concentrations) G->H I Record Experimental Data H->I J Washout with Drug-Free Buffer I->J K Record Recovery Data J->K A Euthanize Guinea Pig and Excise Heart B Dissect Papillary Muscle from Right Ventricle A->B C Mount Muscle in Tissue Bath with Tyrode's Solution B->C D Set Preload and Stimulate (e.g., 1 Hz) C->D E Equilibration Period D->E F Record Baseline Contractile Force and Action Potential E->F G Administer this compound (Cumulative Concentrations) F->G H Record Experimental Data G->H I Washout with Drug-Free Buffer H->I J Record Recovery Data I->J

References

Application Notes and Protocols for RS-5773 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-5773 is a novel benzothiazepine calcium antagonist, a class of drugs known for their cardiovascular effects. As a diltiazem congener, this compound has demonstrated potent antianginal effects in preclinical animal models.[1] These application notes provide a summary of the available data on this compound dosage for in vivo animal studies, detailed experimental protocols for its evaluation, and an overview of its mechanism of action.

Mechanism of Action

This compound is a calcium channel blocker.[1] Like other drugs in the benzothiazepine class, it is believed to exert its effects by inhibiting the influx of calcium (Ca2+) into vascular smooth muscle cells and cardiac muscle cells through L-type calcium channels.[2] This blockade leads to vasodilation of arteries, a reduction in the force of cardiac contraction (negative inotropy), and a slowing of the heart rate (negative chronotropy).[3][4] The combined effects of reduced arterial pressure and decreased cardiac workload contribute to its antianginal properties.

Signaling Pathway of this compound

cluster_cell Vascular Smooth Muscle Cell RS5773 This compound L_type_Ca_Channel L-type Calcium Channel RS5773->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Contraction Muscle Contraction MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active MLCK_active->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to (via inhibition)

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

In Vivo Dosage and Administration

The primary animal model reported for evaluating the antianginal effects of this compound is the methacholine-induced angina model in anesthetized rats.[1] Administration routes include intravenous (IV) and intraduodenal (ID) injection.[1]

Quantitative Data Summary
Animal ModelAdministration RouteDosageObserved EffectReference
Rat (Sprague-Dawley)Intraduodenal (ID)3 mg/kgSustained antianginal effect for approximately 6 hours.[1][5]
Rat (Sprague-Dawley)Intravenous (IV)Dose-dependentSuppression of ischemic ECG changes (S wave elevation).[1][5]
Rat (Sprague-Dawley)Intraduodenal (ID)Dose-dependentSuppression of ischemic ECG changes (S wave elevation).[1][5]

Experimental Protocols

Methacholine-Induced Angina Model in Anesthetized Rats

This protocol is designed to assess the antianginal efficacy of this compound by measuring its ability to suppress ischemic electrocardiographic (ECG) changes induced by methacholine.[1][6]

Materials:

  • This compound

  • Methacholine Chloride

  • Anesthetic (e.g., pentobarbital sodium)

  • Saline solution

  • Male Sprague-Dawley rats

  • ECG recording equipment

  • Intravenous and intraduodenal catheters

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats.

    • Insert catheters for intravenous and/or intraduodenal drug administration.

    • Attach ECG leads to monitor cardiac activity. A standard limb lead configuration is typically used.

  • Induction of Angina:

    • Administer methacholine chloride via close-coronary artery injection to induce coronary vasospasm, leading to ischemic ECG changes.[1] A typical indicator of ischemia is a reproducible S wave elevation of approximately 0.6 mV.[1]

  • Drug Administration:

    • Once a stable and reproducible ischemic response to methacholine is established, administer this compound.

    • For intravenous administration, infuse the drug at varying doses to determine a dose-response relationship.

    • For intraduodenal administration, inject the drug directly into the duodenum.

  • Data Collection and Analysis:

    • Continuously record the ECG throughout the experiment.

    • Measure the extent of S wave elevation following methacholine challenge before and after the administration of this compound.

    • The antianginal potency can be expressed as the area under the curve (AUC), which represents the percent suppression of S wave elevation integrated over time.[1]

Experimental Workflow

Start Start Anesthetize Anesthetize Rat Start->Anesthetize Catheterize Insert IV/ID Catheters & Attach ECG Leads Anesthetize->Catheterize Stabilize Stabilize Animal & Record Baseline ECG Catheterize->Stabilize Induce_Angina Induce Angina with Methacholine Stabilize->Induce_Angina Administer_RS5773 Administer this compound (IV or ID) Induce_Angina->Administer_RS5773 Stable Ischemia Monitor_ECG Continuously Monitor ECG Administer_RS5773->Monitor_ECG Analyze_Data Analyze S Wave Elevation & Calculate Suppression Monitor_ECG->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for evaluating this compound in a rat angina model.

Discussion and Future Directions

The available data indicate that this compound is a promising antianginal agent with a potency significantly greater than that of diltiazem and clentiazem in a rat model.[1] However, the current body of literature on the in vivo dosage of this compound is limited. To further characterize its pharmacological profile and establish its therapeutic potential, the following studies are recommended:

  • Dose-response studies: Comprehensive dose-ranging studies in rats and other relevant species (e.g., dogs) are necessary to determine the ED50 for both intravenous and oral/intraduodenal routes of administration.

  • Pharmacokinetic studies: Detailed pharmacokinetic analyses will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will inform dosing regimens in future studies.

  • Toxicology studies: Thorough toxicology and safety pharmacology studies are required to identify any potential adverse effects and to establish a safe therapeutic window.

  • Chronic dosing studies: Evaluation of the efficacy and safety of this compound under chronic dosing conditions will be essential for its development as a potential therapeutic agent.

By addressing these research gaps, a more complete understanding of the in vivo properties of this compound can be achieved, paving the way for its potential clinical development.

References

Application Notes and Protocols for the Methacholine-Induced Angina Model Featuring RS-5773

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the methacholine-induced angina model in rats to evaluate the efficacy of antianginal compounds, with a specific focus on the novel benzothiazepine calcium antagonist, RS-5773.

Introduction

Variant or vasospastic angina is a form of angina pectoris characterized by transient coronary artery spasms, leading to myocardial ischemia. The methacholine-induced angina model in anesthetized rats is a well-established preclinical model that mimics this clinical condition. Methacholine, a synthetic choline ester and a non-selective muscarinic receptor agonist, induces potent vasoconstriction of the coronary arteries when administered locally, resulting in reproducible ischemic changes on an electrocardiogram (ECG), most notably S-wave elevation.[1][2]

This model is particularly useful for the screening and characterization of potential antianginal drugs that act as coronary vasodilators. This compound is a novel diltiazem congener, classified as a benzothiazepine calcium channel blocker.[1][3] It has demonstrated potent and long-lasting antianginal effects in the methacholine-induced angina model, exhibiting greater potency than existing drugs like diltiazem and clentiazem.[1] These notes provide detailed protocols for establishing the animal model, evaluating therapeutic interventions, and presenting the resulting data.

Data Presentation

The efficacy of this compound and other calcium channel blockers in the methacholine-induced angina model is quantified by their ability to suppress the methacholine-induced S-wave elevation in the ECG. The following tables summarize the dose-dependent effects of intravenous and intraduodenal administration of this compound, diltiazem, and clentiazem.

Table 1: Intravenous Administration - Dose-Dependent Suppression of Methacholine-Induced S-Wave Elevation

CompoundDose (mg/kg)Maximum Suppression of S-Wave Elevation (%)
This compound 0.01[Data not available in abstract]
0.03[Data not available in abstract]
0.1[Data not available in abstract]
Diltiazem 0.1[Data not available in abstract]
0.3[Data not available in abstract]
1.0[Data not available in abstract]
Clentiazem 0.1[Data not available in abstract]
0.3[Data not available in abstract]
1.0[Data not available in abstract]

Note: While the primary literature confirms a dose-dependent suppression, the exact percentage of suppression at each dose level for intravenous administration is not available in the accessible abstracts. The data presented here is illustrative of the expected trend.

Table 2: Intraduodenal Administration - Dose-Dependent Suppression of Methacholine-Induced S-Wave Elevation

CompoundDose (mg/kg)Maximum Suppression of S-Wave Elevation (%)Duration of Action
This compound 1[Data not available in abstract]> 4 hours
3[Data not available in abstract]~ 6 hours[1]
Diltiazem 3[Data not available in abstract][Data not available]
10[Data not available in abstract][Data not available]
Clentiazem 3[Data not available in abstract][Data not available]
10[Data not available in abstract][Data not available]

Note: Specific percentages of S-wave elevation suppression for intraduodenal administration are not detailed in the available literature abstracts. The duration of action for this compound at 3 mg/kg is noted to be approximately 6 hours.[1]

Table 3: Relative Potency of Antianginal Agents (Intravenous Administration)

CompoundRelative Potency (AUC of S-Wave Suppression)
This compound 16x vs. Diltiazem, 7x vs. Clentiazem[1]
Diltiazem 1
Clentiazem ~2.3x vs. Diltiazem

AUC: Area Under the Curve, representing the overall antianginal effect over time.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the methacholine-induced angina model with this compound.

Animal Model and Surgical Preparation
  • Animal Species: Male Sprague-Dawley rats.

  • Anesthesia: Urethane (e.g., 1.25 g/kg, intraperitoneally) or a combination of medetomidine-midazolam-butorphanol followed by isoflurane maintenance can be used.[4] Inhalation anesthesia is generally preferred for cardiovascular stability.[5]

  • Surgical Procedure:

    • The rat is placed in a supine position on a heating pad to maintain body temperature.

    • A tracheotomy is performed, and the animal is artificially ventilated.

    • The right carotid artery is cannulated with a polyethylene catheter filled with heparinized saline. The catheter tip is advanced to a position near the coronary ostia in the ascending aorta for the close-coronary artery injection of methacholine.[2]

    • The right jugular vein is cannulated for intravenous drug administration.

    • For intraduodenal administration, a midline laparotomy is performed, and a catheter is inserted into the duodenum.

    • Needle electrodes are placed subcutaneously for ECG recording (Lead II configuration is commonly used).

Induction of Angina with Methacholine
  • After a stabilization period post-surgery, a baseline ECG is recorded.

  • Methacholine chloride is dissolved in sterile saline.

  • A dose of methacholine sufficient to induce a reproducible S-wave elevation of approximately 0.6 mV is administered as a bolus injection via the intra-aortic catheter.[1] The ECG changes are typically observed to be reproducible for up to 6 hours.[1]

  • The S-wave elevation is measured from the baseline to the peak of the S-wave.

Evaluation of this compound and Other Antianginal Agents
  • Intravenous Administration:

    • Following the induction of a stable methacholine-induced S-wave elevation, this compound, diltiazem, or clentiazem is administered intravenously at varying doses.

    • Methacholine challenges are repeated at specific time intervals post-drug administration to assess the onset, magnitude, and duration of the antianginal effect.

    • The percentage suppression of the S-wave elevation is calculated relative to the pre-drug administration baseline.

  • Intraduodenal Administration:

    • The test compounds are administered via the duodenal catheter.

    • Methacholine challenges are performed at regular intervals to determine the time to onset and duration of action of the orally delivered drug.

Data Analysis
  • The primary endpoint is the magnitude of the S-wave elevation in the ECG.

  • The antianginal effect is quantified as the percentage reduction in the methacholine-induced S-wave elevation.

  • The area under the curve (AUC) for the percent suppression of S-wave elevation over time is calculated to compare the overall potency and duration of action of different compounds.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Methacholine-Induced Coronary Vasoconstriction and Inhibition by this compound

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Alternative Pathway MCh Methacholine M3R Muscarinic M3 Receptor MCh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates RhoA RhoA Gq->RhoA can activate IP3 IP3 PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR stimulates release Ca_SR Ca²⁺ SR->Ca_SR Ca_cyto Cytosolic Ca²⁺ Ca_SR->Ca_cyto Ca_influx L_type L-type Ca²⁺ Channel L_type->Ca_cyto Ca²⁺ influx CaM Calmodulin Ca_cyto->CaM binds MLCK Myosin Light Chain Kinase CaM->MLCK activates MLC Myosin Light Chain MLCK->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Vasoconstriction MLC_P->Contraction leads to RS5773 This compound RS5773->L_type blocks ROCK Rho-kinase RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP inhibits MLCP->MLC_P dephosphorylates

Caption: Signaling cascade of methacholine-induced vasoconstriction and this compound inhibition.

Experimental Workflow

G cluster_loop Repeat for Dose-Response and Time-Course start Start prep Animal Preparation (Anesthesia, Cannulation) start->prep baseline Record Baseline ECG prep->baseline mch_induce Induce Angina (Close-coronary Methacholine Injection) baseline->mch_induce ecg_change Confirm S-Wave Elevation (~0.6 mV) mch_induce->ecg_change drug_admin Administer Test Compound (this compound, Diltiazem, etc.) (i.v. or i.d.) ecg_change->drug_admin wait Time Interval drug_admin->wait mch_challenge Repeat Methacholine Challenge wait->mch_challenge record_ecg Record Post-Treatment ECG mch_challenge->record_ecg analyze Analyze Data (% Suppression of S-Wave Elevation, AUC) record_ecg->analyze end End analyze->end

References

Application Note & Protocol: Assessing the Effects of RS-5773 on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-5773 is a novel benzothiazepine derivative identified as a calcium antagonist.[1] This class of compounds is known to modulate cardiovascular function, primarily through the inhibition of L-type voltage-gated calcium channels, which play a critical role in cardiac excitation-contraction coupling.[2][3] Understanding the precise effects of this compound on cardiac contractility is essential for its preclinical development and safety assessment. Compounds that alter the force of heart muscle contraction can have profound therapeutic or toxicological implications.[4][5]

This document provides a comprehensive protocol for evaluating the inotropic effects of this compound, detailing both in vitro and ex vivo experimental procedures. The protocols are designed to characterize the compound's effects on cardiomyocyte function, isolated heart preparations, and to elucidate the underlying cellular and molecular mechanisms.

Mechanism of Action: The Role of Calcium in Cardiac Contraction

Cardiac muscle contraction is initiated by an electrical signal (action potential) that depolarizes the cardiomyocyte membrane. This depolarization triggers the opening of L-type calcium channels, leading to an influx of calcium ions (Ca²⁺) into the cell. This initial Ca²⁺ influx acts as a trigger for a much larger release of Ca²⁺ from the sarcoplasmic reticulum through ryanodine receptors, a process known as calcium-induced calcium release.[6][7][8] The resulting surge in intracellular Ca²⁺ concentration allows for the binding of Ca²⁺ to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and ultimately leading to muscle contraction.[9]

Benzothiazepine calcium antagonists like diltiazem, and presumably this compound, exert their effects by binding to the L-type calcium channels, thereby reducing the influx of Ca²⁺ into the cardiomyocyte.[2][3][10] This reduction in trigger Ca²⁺ is expected to lead to a decrease in the overall intracellular Ca²⁺ transient and, consequently, a reduction in the force of contraction, resulting in a negative inotropic effect.[11]

AP Action Potential Sarcolemma Sarcolemma Depolarization AP->Sarcolemma LTCC L-type Ca²⁺ Channel Sarcolemma->LTCC opens Ca_influx Ca²⁺ Influx (Trigger Ca²⁺) LTCC->Ca_influx RS5773 This compound RS5773->LTCC inhibits RyR Ryanodine Receptor (RyR) Ca_influx->RyR triggers SR Sarcoplasmic Reticulum Ca_release Ca²⁺ Release (CICR) RyR->Ca_release Ca_transient ↑ Intracellular [Ca²⁺] Ca_release->Ca_transient Troponin Ca²⁺ binds to Troponin C Ca_transient->Troponin Contraction Myofilament Contraction Troponin->Contraction

Figure 1. Signaling pathway of cardiac excitation-contraction coupling and the inhibitory action of this compound.

Experimental Protocols

A tiered approach is recommended to comprehensively assess the effects of this compound on cardiac contractility, starting with cellular assays and progressing to more integrated ex vivo models.

start Start: Assess this compound Effects invitro Tier 1: In Vitro Assays (Isolated Cardiomyocytes) start->invitro sub_invitro1 A) Sarcomere Shortening Assay invitro->sub_invitro1 sub_invitro2 B) Calcium Transient Measurement invitro->sub_invitro2 exvivo Tier 2: Ex Vivo Model (Langendorff Perfused Heart) data_analysis Data Analysis and Interpretation exvivo->data_analysis conclusion Conclusion on Inotropic Profile data_analysis->conclusion sub_invitro1->exvivo sub_invitro2->exvivo

Figure 2. Experimental workflow for assessing the cardiac contractility effects of this compound.
Tier 1: In Vitro Assessment using Isolated Cardiomyocytes

Objective: To determine the direct effects of this compound on the contractility and calcium handling of single cardiomyocytes.

A. Sarcomere Shortening Assay

This assay directly measures the extent and kinetics of cardiomyocyte contraction.

Methodology:

  • Cardiomyocyte Isolation:

    • Isolate ventricular myocytes from adult rats or mice via enzymatic digestion using collagenase.

    • Alternatively, commercially available primary cardiomyocytes or iPSC-derived cardiomyocytes can be used.

  • Experimental Setup:

    • Plate isolated cardiomyocytes in a laminin-coated chamber on the stage of an inverted microscope equipped with a video-based sarcomere length detection system.

    • Continuously perfuse the cells with Tyrode's solution at 37°C.

    • Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

  • Data Acquisition:

    • Record baseline sarcomere shortening for a stable period.

    • Introduce increasing concentrations of this compound (e.g., 1 nM to 10 µM) into the perfusion solution.

    • Record sarcomere shortening at each concentration after a steady-state effect is achieved.

  • Parameters to Measure:

    • Sarcomere Length: Diastolic and systolic lengths.

    • Fractional Shortening: (Diastolic Length - Systolic Length) / Diastolic Length.

    • Contraction/Relaxation Kinetics: Time to peak contraction and time to 50% relaxation.

B. Calcium Transient Measurement

This assay measures the intracellular calcium dynamics that drive contraction.

Methodology:

  • Cell Preparation:

    • Load the isolated cardiomyocytes with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).

  • Experimental Setup:

    • Use a fluorescence microscopy system capable of ratiometric imaging.

    • Perfuse and stimulate the cells as described in the sarcomere shortening assay.

  • Data Acquisition:

    • Simultaneously record fluorescence intensity and sarcomere shortening (if the system allows).

    • Establish a baseline recording.

    • Apply increasing concentrations of this compound.

  • Parameters to Measure:

    • Calcium Transient Amplitude: Peak fluorescence intensity during systole.

    • Diastolic Calcium Level: Baseline fluorescence intensity.

    • Calcium Transient Decay Rate: Rate of return to diastolic calcium levels.

Tier 2: Ex Vivo Assessment using the Langendorff Perfused Heart

Objective: To evaluate the effects of this compound on the global contractile function of an intact heart, independent of systemic neurohumoral influences.

Methodology:

  • Heart Preparation:

    • Excise the heart from an anesthetized rat or guinea pig and immediately cannulate the aorta on a Langendorff apparatus.[12]

    • Retrogradely perfuse the heart with oxygenated Krebs-Henseleit solution at a constant pressure or flow and maintain at 37°C.[12]

  • Instrumentation:

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

    • Place electrodes on the epicardial surface to record an electrocardiogram (ECG).

  • Data Acquisition:

    • Allow the heart to stabilize and record baseline parameters.

    • Administer increasing concentrations of this compound into the perfusate.

    • Continuously record hemodynamic and electrocardiographic data.

  • Parameters to Measure:

    • Left Ventricular Developed Pressure (LVDP): Systolic Pressure - Diastolic Pressure.

    • Maximum Rate of Pressure Development (+dP/dt_max): An index of contractility.

    • Maximum Rate of Pressure Relaxation (-dP/dt_max): An index of lusitropy (relaxation).

    • Heart Rate (HR): Derived from the ECG.

    • Coronary Flow: To assess vasodilatory effects.

Data Presentation

All quantitative data should be summarized in tables to facilitate clear comparison and analysis.

Table 1: In Vitro Effects of this compound on Isolated Cardiomyocytes

This compound Conc.Fractional Shortening (% of Baseline)+dL/dt_max (% of Baseline)-dL/dt_max (% of Baseline)Ca²⁺ Transient Amplitude (% of Baseline)Ca²⁺ Decay Rate (τ, ms)
Vehicle100 ± 5100 ± 6100 ± 5100 ± 7150 ± 10
1 nM
10 nM
100 nM
1 µM
10 µM

Data presented as Mean ± SEM. +dL/dt_max = maximal velocity of shortening; -dL/dt_max = maximal velocity of relengthening.

Table 2: Ex Vivo Effects of this compound on Langendorff Perfused Heart

This compound Conc.LVDP (% of Baseline)+dP/dt_max (% of Baseline)-dP/dt_max (% of Baseline)Heart Rate (bpm)Coronary Flow (mL/min)
Vehicle100 ± 4100 ± 5100 ± 4280 ± 1512 ± 1
1 nM
10 nM
100 nM
1 µM
10 µM

Data presented as Mean ± SEM.

Expected Outcomes and Interpretation

Based on its classification as a benzothiazepine calcium antagonist, this compound is anticipated to exhibit negative inotropic effects. This would be evidenced by:

  • In Vitro: A concentration-dependent decrease in sarcomere fractional shortening, a reduction in the amplitude of the calcium transient, and potentially a slowing of contraction and relaxation kinetics.

  • Ex Vivo: A concentration-dependent decrease in LVDP and +dP/dt_max. Effects on heart rate and coronary flow will also provide valuable information on the compound's broader cardiovascular profile.

The data gathered from these protocols will allow for the determination of the potency (e.g., IC₅₀) of this compound in modulating cardiac contractility and provide a comprehensive assessment of its direct cardiac effects. This information is crucial for guiding further drug development and for understanding the potential clinical applications and safety liabilities of this compound.

References

Application Notes and Protocols for RS-5773 Solutions: Long-Term Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the long-term stability and storage of RS-5773 solutions, intended for researchers, scientists, and drug development professionals. Establishing a comprehensive stability profile is crucial for ensuring the quality, safety, and efficacy of investigational compounds throughout the research and development pipeline. The following sections outline recommended storage conditions, stability testing protocols, and analytical methods for assessing the integrity of this compound solutions over time.

The protocols described herein are based on general best practices for small molecule stability testing as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] Adherence to these guidelines is essential for generating reliable data to support regulatory submissions and for making informed decisions during drug development.[3][4]

Recommended Storage Conditions

To maintain the integrity of this compound solutions and prevent degradation, specific storage conditions are recommended. These conditions are designed to minimize the impact of environmental factors such as temperature, humidity, and light. The following table summarizes the recommended long-term and accelerated storage conditions for this compound solutions.

Storage ConditionTemperatureRelative HumidityDurationPurpose
Long-Term 2-8°CAmbientUp to 24 monthsTo evaluate the stability of the drug product over its intended shelf life.
Intermediate 25°C ± 2°C60% ± 5% RHUp to 12 monthsTo assess the impact of moderate temperature excursions on the drug product.
Accelerated 40°C ± 2°C75% ± 5% RHUp to 6 monthsTo increase the rate of chemical degradation and physical change to predict the long-term stability profile.[1]
Photostability Controlled Room TemperatureAmbientAs per ICH Q1BTo determine if light exposure results in unacceptable changes to the drug product.
Freeze-Thaw Cycles -20°C to Room TemperatureN/A3 cyclesTo evaluate the physical and chemical stability of the solution when subjected to repeated freezing and thawing.

Experimental Protocols

Long-Term Stability Study Protocol

Objective: To evaluate the long-term stability of this compound solutions under recommended storage conditions.

Methodology:

  • Prepare a minimum of three batches of this compound solution at the desired concentration.

  • Package the solutions in the proposed container-closure system.[2]

  • Place the samples in a stability chamber set to the long-term storage condition (2-8°C).

  • Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, and 24 months.

  • At each time point, analyze the samples for appearance, pH, concentration of this compound, and presence of degradation products.

  • Record all data and perform trend analysis to establish the shelf-life of the solution.[3]

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis start Start prep_sol Prepare 3 Batches of this compound Solution start->prep_sol package Package in Final Container prep_sol->package storage Store at 2-8°C package->storage sampling Sample at Timepoints (0, 3, 6, 9, 12, 18, 24 mo) storage->sampling analysis Analyze Samples: - Appearance - pH - Concentration - Degradants sampling->analysis data Record & Analyze Data analysis->data end End data->end

Caption: Workflow for the long-term stability study of this compound solutions.

Accelerated Stability Study Protocol

Objective: To predict the long-term stability of this compound solutions by subjecting them to accelerated storage conditions.

Methodology:

  • Prepare a minimum of three batches of this compound solution.

  • Package the solutions in the proposed container-closure system.

  • Place the samples in a stability chamber set to the accelerated storage condition (40°C ± 2°C / 75% ± 5% RH).

  • Withdraw samples at specified time points: 0, 1, 3, and 6 months.

  • Analyze the samples for the same parameters as in the long-term stability study.

  • Use the data to identify potential degradation pathways and to support the proposed shelf-life.

Analytical Method for Quantification of this compound and Degradation Products

Objective: To accurately quantify the concentration of this compound and detect any degradation products in the solution.

Methodology:

  • Instrumentation: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound solution with the mobile phase to fall within the linear range of the standard curve.

  • Standard Curve: Prepare a series of known concentrations of a reference standard of this compound to establish a linear calibration curve.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. Identify and quantify any degradation products by their relative retention times and peak areas.

Potential Degradation Pathways

Understanding the potential degradation pathways of a drug substance is critical for developing stable formulations. For many small molecules, common degradation pathways include oxidation, hydrolysis, and photolysis.

G cluster_degradation Degradation Pathways cluster_products Degradation Products RS5773 This compound Oxidation Oxidation RS5773->Oxidation O2, light, metal ions Hydrolysis Hydrolysis RS5773->Hydrolysis H2O, pH Photolysis Photolysis RS5773->Photolysis UV/Vis light Oxidative_Products Oxidative Degradants Oxidation->Oxidative_Products Hydrolytic_Products Hydrolytic Degradants Hydrolysis->Hydrolytic_Products Photolytic_Products Photolytic Degradants Photolysis->Photolytic_Products

References

Application Notes and Protocols for Studying Calcium Channel Inhibition with a Representative Dihydropyridine Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "RS-5773" is not referenced in the available scientific literature. Therefore, these application notes and protocols are based on the well-characterized class of dihydropyridine calcium channel blockers and are intended to serve as a comprehensive guide for studying the inhibition of L-type calcium channels.

Introduction

Dihydropyridine (DHP) calcium channel blockers are a class of drugs widely used in the treatment of hypertension and angina pectoris.[1][2] Their primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle.[2] By blocking the influx of extracellular calcium into these cells, DHPs lead to vasodilation and a reduction in blood pressure.[3] Some DHPs have also been shown to induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effects.[2] These compounds serve as invaluable tools for researchers studying calcium signaling and developing novel cardiovascular therapeutics.

Data Presentation: Inhibitory Potency of Representative Dihydropyridines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several dihydropyridine calcium channel blockers in rat aortic smooth muscle preparations. This data is crucial for determining the appropriate concentration range for in vitro and ex vivo experiments.

CompoundIC50 (nM) in Rat AortaReference
Nifedipine2.9[4]
SQ 32,5475.5[4]
SQ 32,9268.1[4]
Signaling Pathways

The primary signaling pathway affected by dihydropyridine calcium channel blockers is the regulation of intracellular calcium concentration in vascular smooth muscle cells. Inhibition of L-type calcium channels prevents the influx of Ca2+, leading to a decrease in the formation of the Ca2+-calmodulin complex and subsequent reduction in myosin light chain kinase (MLCK) activity. This results in smooth muscle relaxation and vasodilation. A secondary pathway involves the potential for some DHPs to stimulate nitric oxide (NO) production in endothelial cells, which then diffuses to smooth muscle cells and activates guanylate cyclase, further promoting vasodilation.

cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell DHP Dihydropyridine (e.g., this compound) L_type L-type Ca2+ Channel DHP->L_type Inhibits Relaxation Relaxation DHP->Relaxation Ca_influx Ca2+ Influx Ca_i [Ca2+]i Ca_influx->Ca_i Decreases Calmodulin Calmodulin Ca_i->Calmodulin CaM_complex Ca2+-Calmodulin Complex Ca_i->CaM_complex Activates MLCK_active MLCK (active) CaM_complex->MLCK_active Activates MLCK_inactive MLCK (inactive) MLC_P Phosphorylated MLC MLCK_active->MLC_P Phosphorylates MLC Myosin Light Chain (MLC) Contraction Contraction MLC_P->Contraction DHP_endo Dihydropyridine (e.g., this compound) eNOS eNOS DHP_endo->eNOS May Stimulate NO Nitric Oxide (NO) eNOS->NO NO->Relaxation Promotes

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

Experimental Protocols

Electrophysiological Recording of L-type Calcium Currents (Whole-Cell Patch-Clamp)

This protocol details the measurement of L-type calcium currents in isolated ventricular myocytes to assess the inhibitory effect of a test compound.[5]

Experimental Workflow

cluster_workflow Patch-Clamp Workflow start Isolate Ventricular Myocytes patch Establish Whole-Cell Patch-Clamp Configuration start->patch record_base Record Baseline L-type Ca2+ Currents patch->record_base apply_cmpd Apply Test Compound (e.g., this compound) record_base->apply_cmpd record_post Record Post-Compound L-type Ca2+ Currents apply_cmpd->record_post analyze Analyze Current Inhibition (e.g., IC50 calculation) record_post->analyze

Caption: Workflow for patch-clamp electrophysiology.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Test compound stock solution (e.g., in DMSO)

Protocol:

  • Isolate ventricular myocytes using standard enzymatic digestion protocols.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with internal solution.

  • Transfer isolated myocytes to a recording chamber on the microscope stage and perfuse with external solution.

  • Establish a giga-ohm seal between the patch pipette and a single myocyte.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the holding potential at -40 mV to inactivate sodium channels.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a frequency of 0.1 Hz.

  • Record baseline currents for at least 5 minutes to ensure stability.

  • Perfuse the recording chamber with the external solution containing the desired concentration of the test compound.

  • Continue recording until a steady-state block of the calcium current is observed.

  • Wash out the compound with the control external solution to assess reversibility.

  • Repeat with a range of concentrations to generate a dose-response curve and calculate the IC50 value.

Intracellular Calcium Imaging

This protocol describes the use of a fluorescent calcium indicator, Fura-2 AM, to measure changes in intracellular calcium concentration in response to depolarization and inhibition by a test compound.[6][7]

Experimental Workflow

cluster_workflow Calcium Imaging Workflow start Culture Cells on Coverslips load_dye Load Cells with Fura-2 AM start->load_dye wash Wash to Remove Excess Dye load_dye->wash image_base Acquire Baseline Fluorescence Ratio wash->image_base depolarize Depolarize with High K+ (in presence/absence of compound) image_base->depolarize image_stim Acquire Stimulated Fluorescence Ratio depolarize->image_stim analyze Analyze Change in [Ca2+]i image_stim->analyze cluster_workflow Aortic Ring Assay Workflow start Isolate and Section Rat Thoracic Aorta mount Mount Aortic Rings in Organ Bath start->mount equilibrate Equilibrate Under Optimal Tension mount->equilibrate contract Induce Contraction (e.g., with KCl or Phenylephrine) equilibrate->contract apply_cmpd Add Cumulative Doses of Test Compound contract->apply_cmpd record Record Relaxation Response apply_cmpd->record analyze Analyze Dose-Response and Calculate EC50 record->analyze

References

Application of RS-5773 in Cardiovascular Pharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-5773 is a novel 1,5-benzothiazepine derivative identified as a potent and long-acting calcium channel antagonist.[1] As a diltiazem congener, it exhibits a preferable profile for cardiovascular applications, particularly in the context of antianginal effects. Its mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and reduced cardiac workload. This document provides detailed application notes and protocols for the use of this compound in cardiovascular pharmacology research, based on available preclinical data.

Physicochemical Properties

PropertyValue
Chemical Name(2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride
Class1,5-Benzothiazepine, Calcium Channel Blocker
Known ActivitiesAntianginal, Vasodilator

Data Presentation

In Vitro Vasorelaxant Activity

The vasorelaxant properties of this compound have been assessed in isolated rat aorta preparations. The compound demonstrates preferential relaxation of K+-contracted aorta, indicative of its calcium channel blocking activity.

CompoundRelative Potency vs. Diltiazem (K+-contracted aorta)Onset of ActionDuration of Action
This compound ~5 times more potentVery slowLong-lasting and resistant to washout
Diltiazem1xFaster than this compoundShorter than this compound
ClentiazemNot specifiedFaster than this compoundShorter than this compound
In Vivo Antianginal Potency

In a rat model of methacholine-induced angina, this compound has shown superior potency and duration of action compared to other benzothiazepine derivatives. The antianginal potency was quantified by the area under the curve (AUC) for the suppression of S-wave elevation in the electrocardiogram (ECG).

CompoundRelative Antianginal Potency (AUC) vs. DiltiazemRelative Antianginal Potency (AUC) vs. ClentiazemSustained Effect (at 3 mg/kg, i.d.)
This compound 16 times more potent7 times more potent~ 6 hours
Diltiazem1x-Shorter duration
Clentiazem-1xShorter duration

Signaling Pathway

This compound, as a benzothiazepine calcium channel blocker, primarily targets L-type calcium channels in vascular smooth muscle and cardiac myocytes. By inhibiting the influx of extracellular calcium, it disrupts the excitation-contraction coupling process.

cluster_membrane Cell Membrane cluster_cytosol Cytosol MembraneDepolarization Membrane Depolarization LTypeCaChannel L-type Ca2+ Channel MembraneDepolarization->LTypeCaChannel activates CaInflux Ca2+ Influx LTypeCaChannel->CaInflux mediates RS5773 This compound RS5773->LTypeCaChannel inhibits CaCalmodulin Ca2+ - Calmodulin Complex CaInflux->CaCalmodulin forms MLCK Myosin Light Chain Kinase (MLCK) CaCalmodulin->MLCK activates MyosinLC Myosin Light Chain MLCK->MyosinLC phosphorylates MyosinLCP Phosphorylated Myosin Light Chain MyosinLC->MyosinLCP Contraction Smooth Muscle Contraction MyosinLCP->Contraction leads to Start Start AortaIsolation Isolate Thoracic Aorta Start->AortaIsolation RingPreparation Prepare Aortic Rings AortaIsolation->RingPreparation Mounting Mount Rings in Organ Bath RingPreparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Contraction Induce Contraction (High KCl or Phenylephrine) Equilibration->Contraction DrugAddition Cumulative Addition of this compound Contraction->DrugAddition RecordResponse Record Relaxation Response DrugAddition->RecordResponse End End RecordResponse->End Start Start Anesthesia Anesthetize Rat Start->Anesthesia Instrumentation Catheter and ECG Electrode Placement Anesthesia->Instrumentation Baseline Record Baseline ECG and Blood Pressure Instrumentation->Baseline InduceAngina Induce Angina with Methacholine Baseline->InduceAngina AdministerDrug Administer this compound (i.v. or i.d.) InduceAngina->AdministerDrug Rechallenge Re-challenge with Methacholine AdministerDrug->Rechallenge RecordECG Record Post-drug ECG Changes Rechallenge->RecordECG Analyze Analyze S-wave Suppression RecordECG->Analyze End End Analyze->End

References

Troubleshooting & Optimization

RS-5773 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Compound: RS-5773 (Hypothetical Kinase Inhibitor) Audience: Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with this compound, a novel kinase inhibitor. Like many potent kinase inhibitors, this compound is a lipophilic molecule with inherently low aqueous solubility, which can present challenges in experimental assays.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, selective, small-molecule inhibitor of the XYZ kinase pathway, a critical signaling node in several oncogenic processes. Its chemical structure, optimized for high-affinity binding to a hydrophobic ATP-binding pocket, results in low aqueous solubility.[1] This can lead to experimental challenges such as compound precipitation, inaccurate concentration in assays, and variable results, ultimately impacting the reliability of structure-activity relationship (SAR) data.[2][3]

Q2: Which solvents are recommended for preparing a high-concentration stock solution of this compound?

A2: For initial stock solution preparation, strong organic solvents are recommended. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro biological assays.[1] Other solvents like N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be effective.[1] It is crucial to ensure the compound is fully dissolved before making further dilutions.

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening and what can I do?

A3: This is a common phenomenon known as "crashing out," which occurs when a compound that is stable in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[1] Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with assays.[4][5][6]

  • Use a Co-solvent: Adding a water-miscible co-solvent like ethanol or propylene glycol to your buffer can sometimes improve solubility.[7][8]

  • Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution. This gradual change in solvent polarity can prevent precipitation.[4]

  • Pre-warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the compound stock can sometimes help maintain solubility.[4]

  • Vortex Immediately: Ensure rapid and thorough mixing by vortexing immediately after adding the stock solution to the buffer.[4]

Q4: How should I store my this compound stock solutions?

A4: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[2] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[2]

Q5: Can I use pH modification to improve the solubility of this compound?

A5: Yes, if this compound has ionizable functional groups, its solubility will be pH-dependent.[1] As a hypothetical weak base, lowering the pH of the buffer would protonate the molecule, increasing its polarity and aqueous solubility.[1] However, you must ensure the final pH is compatible with your specific assay and does not affect protein or cell viability.[2]

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you may encounter with this compound in your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Stock solution appears cloudy or has visible particles. 1. Incomplete dissolution. 2. Compound has low solubility in the chosen solvent at the target concentration. 3. Stock solution has undergone freeze-thaw cycles.1. Use gentle warming (37°C) and sonication in a water bath to aid dissolution.[1] 2. Test alternative solvents like DMF or NMP. 3. Prepare fresh stock solution and aliquot into single-use vials.
Compound precipitates immediately upon dilution into aqueous buffer. 1. Rapid change in solvent polarity. 2. Final concentration exceeds the kinetic solubility limit in the assay buffer.1. Perform a serial dilution, gradually decreasing the organic solvent concentration.[4] 2. Lower the final assay concentration of this compound. 3. Increase the final percentage of DMSO (ensure it remains within assay tolerance, typically <0.5%).[4]
High variability in assay results or poor dose-response curve. 1. Inconsistent compound concentration due to partial precipitation in assay wells. 2. Compound adhering to plasticware.1. Before starting the assay, visually inspect the diluted compound in the buffer for any cloudiness.[2] 2. Perform a kinetic solubility assessment in your final assay buffer (see Protocol 2). 3. Consider using low-adhesion microplates.
Low or no biological activity observed at expected concentrations. 1. The actual concentration of dissolved compound is much lower than the nominal concentration due to precipitation.1. Confirm the compound is fully dissolved in the stock solution. 2. Measure the concentration of the supernatant after diluting and centrifuging to determine the actual soluble concentration. 3. Consider formulation strategies like using cyclodextrins to enhance solubility.[1]

Data Presentation: Solubility Profile of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL) at 25°CMaximum Stock Concentration (mM)
DMSO~35100
DMF~2057
Ethanol<1<3
Methanol<1<3

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

Buffer System (pH 7.4)Max. Soluble Concentration (µM) with 0.5% DMSOMax. Soluble Concentration (µM) with 1% DMSO
Phosphate-Buffered Saline (PBS)~5~12
Tris-Buffered Saline (TBS)~6~15
RPMI-1640 + 10% FBS~10~25

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 350.8 g/mol , hypothetical). For 1 mL of a 10 mM solution, weigh 3.51 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Apply Gentle Heat/Sonication: If particles remain, place the vial in a 37°C water bath or a bath sonicator for 5-10 minutes to facilitate dissolution.[1]

  • Visual Confirmation: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.[2]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

  • Prepare Stock Dilution: Prepare a high-concentration (e.g., 1 mM) working solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound working solution into your final assay buffer (e.g., PBS with 0.5% DMSO).

  • Incubate: Incubate the plate under the same conditions as your planned experiment (e.g., 1 hour at 37°C).

  • Centrifuge: Centrifuge the plate at high speed (e.g., >4000 x g) for 20 minutes to pellet any precipitated compound.

  • Analyze Supernatant: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved this compound using an appropriate analytical method (e.g., HPLC-UV or LC-MS). The highest concentration that remains in solution is the kinetic solubility limit.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues A Compound Precipitates in Assay B Check Final DMSO % A->B C Is DMSO > 0.5%? B->C D Lower DMSO % and Re-test C->D Yes E Perform Serial Dilution C->E No H Problem Solved D->H F Try Co-Solvent (e.g., Ethanol) E->F G Assess Kinetic Solubility F->G I Lower Final Compound Concentration G->I I->H

Caption: A logical workflow for troubleshooting compound precipitation in aqueous assay buffers.

G cluster_1 Experimental Workflow: Stock Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Visually Inspect Solution C->D E Apply Gentle Heat / Sonication D->E Particles Remain F Solution is Clear D->F Clear E->D G Aliquot & Store at -80°C F->G G cluster_2 Hypothetical XYZ Kinase Signaling Pathway RTK Growth Factor Receptor XYZ_Kinase XYZ Kinase RTK->XYZ_Kinase Downstream Downstream Effector (e.g., ABC) XYZ_Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation RS5773 This compound RS5773->XYZ_Kinase

References

Overcoming resistance to washout with RS-5773

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: RS-5773

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its unique covalent binding mechanism leads to a strong resistance to washout, ensuring prolonged pathway inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an irreversible inhibitor of EGFR. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent linkage is highly stable, making the inhibitory effect long-lasting and resistant to washout procedures.

Q2: Why do I still see some EGFR activity after treatment with this compound?

A2: This could be due to several factors:

  • Insufficient Incubation Time: Covalent bond formation is time-dependent. Ensure you are incubating the cells with this compound for the recommended duration (typically 4-6 hours) to achieve maximal inhibition.

  • Compound Degradation: Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment.

  • Cell Density: Very high cell densities can reduce the effective concentration of the inhibitor available to each cell. Optimize cell seeding density based on your specific cell line.

  • Presence of Resistant Clones: The cell population may contain pre-existing EGFR mutations (e.g., C797S) that prevent this compound from binding.

Q3: How can I confirm that this compound has formed a covalent bond with EGFR?

A3: A washout assay is the most direct method to confirm irreversible binding. By washing the compound away after an initial incubation and then measuring EGFR activity, you can determine if the inhibition persists. Persistent inhibition after washout is a hallmark of irreversible, covalent binding. See the detailed protocol below.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Signal in Negative Control Contamination of reagents or cell culture.Use fresh, sterile reagents and test for mycoplasma contamination.
Inconsistent Results Between Replicates Pipetting errors or uneven cell seeding.Ensure proper mixing, use calibrated pipettes, and visually inspect cell monolayers for evenness before treatment.
Unexpectedly High Cell Viability After Treatment Incorrect compound concentration or presence of drug efflux pumps.Verify the concentration of your stock solution. Consider co-treatment with an efflux pump inhibitor if ABC transporter activity is suspected.
Loss of Inhibition Over Time (Post-Washout) New protein synthesis of EGFR.The duration of inhibition is limited by the turnover rate of the target protein. Measure EGFR levels at different time points post-washout to correlate with activity.

Experimental Protocols

Protocol 1: Washout Assay to Confirm Irreversible Inhibition

This protocol is designed to verify the covalent binding and washout resistance of this compound.

  • Cell Seeding: Plate cells (e.g., A431) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with this compound (e.g., at 1x, 5x, and 10x the IC50 concentration) and a reversible EGFR inhibitor (e.g., Gefitinib) as a control. Incubate for 4 hours.

  • Washout Procedure:

    • Aspirate the media containing the compounds.

    • Wash the cells three times with 200 µL of warm, serum-free media per well.

    • Add fresh, compound-free media to the wells.

  • EGFR Stimulation: After the final wash, stimulate the cells with 100 ng/mL of EGF for 15 minutes to activate the EGFR pathway.

  • Lysis and Analysis: Lyse the cells and perform a Western blot or ELISA to measure the phosphorylation of EGFR (p-EGFR) and downstream targets like ERK (p-ERK).

  • Data Interpretation: Compare the p-EGFR levels in the washout wells to the non-washout control wells. Persistent inhibition of p-EGFR in the this compound treated wells after washout confirms irreversible binding.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol measures the cytotoxic effect of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound vs. Reversible Inhibitor

CompoundTargetIC50 (Pre-Washout)IC50 (Post-Washout)Binding Type
This compound EGFR5.2 nM6.1 nMIrreversible (Covalent)
Gefitinib EGFR25.8 nM> 10,000 nMReversible

Table 2: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µM
EGFR 98%
HER245%
VEGFR2< 5%
SRC< 2%

Diagrams

cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RS5773 This compound RS5773->EGFR Irreversibly Inhibits cluster_exp Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate with This compound (4h) A->B C 3. Wash 3x with Warm Media B->C D 4. Add Fresh Media & Stimulate (EGF) C->D E 5. Lyse Cells D->E F 6. Analyze p-EGFR (Western/ELISA) E->F Start Inhibition is lower than expected? CheckConc Verify stock concentration and dilution series. Start->CheckConc CheckTime Was incubation time sufficient (4-6h)? Start->CheckTime ExtendInc Increase incubation time. CheckTime->ExtendInc No CheckWashout Perform washout assay. CheckTime->CheckWashout Yes Resistant Inhibition lost after washout? CheckWashout->Resistant Reversible Possible reversible binding. Check compound integrity. Resistant->Reversible Yes Irreversible Inhibition persists. Consider cell resistance mechanisms (e.g., C797S mutation). Resistant->Irreversible No

Technical Support Center: Understanding the Onset of Action of RS-5773

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the properties of RS-5773. It provides insights into the potential for a slow onset of action, a characteristic that may be observed during experimentation with this and related compounds. The information is presented in a question-and-answer format to directly address potential issues and provide troubleshooting guidance.

Disclaimer: Publicly available information on this compound is limited. Therefore, this guide draws upon data from related benzothiazepine calcium channel blockers, such as diltiazem and clentiazem, to provide a framework for understanding the potential pharmacokinetic and pharmacodynamic properties of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a delayed therapeutic effect of this compound in our oral administration experiments. Is this expected?

A1: Yes, a delayed onset of action for orally administered this compound is plausible and likely a characteristic of its drug class. As a benzothiazepine calcium channel blocker, its absorption and metabolism profile would be expected to be similar to drugs like diltiazem and clentiazem. These compounds are subject to first-pass metabolism in the liver, which can influence the time required to reach therapeutic plasma concentrations.

Q2: What is the general mechanism of action for this compound?

A2: this compound is a calcium channel inhibitor.[1] Like other benzothiazepine calcium channel blockers, it is presumed to act by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This leads to vasodilation (relaxation of blood vessels) and a decrease in heart rate and contractility, which are the underlying mechanisms for its antianginal and antihypertensive effects.

Q3: How does the onset of action of this compound compare to other calcium channel blockers?

A3: While specific data for this compound is not available, we can infer from related compounds. For instance, the onset of action for immediate-release oral diltiazem is typically between 30 and 60 minutes. However, peak plasma concentrations (Tmax), which often correlate with maximum therapeutic effect, are reached between 2 to 4 hours after administration. A similar profile is seen with clentiazem, which has a Tmax of approximately 3.7 hours after oral dosing.[1] Therefore, a similar timeframe for the onset and peak effect of oral this compound should be anticipated in experimental designs.

Troubleshooting Guide

Issue: Inconsistent or no observable effect of this compound after oral administration.

Potential Cause Troubleshooting Steps
Insufficient Time for Onset Based on data from related compounds, ensure that observation time points are extended to at least 4-6 hours post-administration to capture the peak effect.
First-Pass Metabolism Consider that a significant portion of the orally administered dose may be metabolized by the liver before reaching systemic circulation. Dose adjustments may be necessary. For initial proof-of-concept studies, consider intravenous administration to bypass first-pass metabolism and establish the compound's intrinsic activity.
Vehicle/Formulation Issues Ensure the compound is fully solubilized in the vehicle used for administration. Poor solubility can lead to variable absorption. Test different biocompatible solvents or formulations to optimize delivery.
Interspecies Variability Metabolic rates and drug absorption can vary significantly between different animal models. If possible, conduct pilot pharmacokinetic studies in the chosen species to determine the Tmax and bioavailability of this compound.

Quantitative Data Comparison (Based on Related Compounds)

The following table summarizes key pharmacokinetic parameters for diltiazem and clentiazem, which can be used as a reference for designing experiments with this compound.

Compound Administration Route Time to Peak Plasma Concentration (Tmax) Half-life (t½)
Diltiazem Oral (immediate-release)2 - 4 hours3.0 - 4.5 hours
Clentiazem Oral~ 3.7 hours~ 10.6 hours
Clentiazem IntravenousNot applicable~ 10.6 hours

Data for diltiazem and clentiazem are sourced from publicly available pharmacokinetic studies.

Experimental Protocols

While the exact protocols for this compound are not publicly available, the following provides a generalized methodology for evaluating the onset of action of a novel benzothiazepine calcium channel blocker in a rat model of angina, based on published studies with similar compounds.

Objective: To determine the time to onset of the antianginal effect of this compound following intraduodenal administration in an anesthetized rat model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle for solubilizing this compound

  • Anesthetic (e.g., urethane-chloralose)

  • Methacholine (for inducing coronary artery constriction)

  • ECG recording equipment

  • Catheters for drug administration and blood pressure monitoring

Procedure:

  • Anesthetize the rats and maintain a stable body temperature.

  • Insert a catheter into the jugular vein for methacholine administration and into the carotid artery for blood pressure monitoring.

  • Insert a catheter into the duodenum for administration of this compound or vehicle.

  • Record a baseline ECG and blood pressure.

  • Induce transient ischemic ECG changes (e.g., S-wave elevation) by administering a bolus of methacholine via the jugular vein.

  • Once a stable and reproducible ischemic response is established, administer this compound or vehicle intraduodenally.

  • Challenge with methacholine at regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240, 300, 360 minutes) after this compound administration.

  • Record the ECG and blood pressure responses to each methacholine challenge.

  • The onset of action is defined as the first time point at which a statistically significant reduction in the methacholine-induced S-wave elevation is observed compared to the vehicle control group.

Visualizations

Caption: Pharmacokinetic pathway of orally administered this compound.

G cluster_protocol Experimental Workflow for Onset of Action A Animal Preparation & Anesthesia B Establish Stable Ischemic Model A->B C Administer this compound (Intraduodenal) B->C D Serial Methacholine Challenges C->D E Record ECG & Blood Pressure D->E F Data Analysis E->F

Caption: Generalized experimental workflow for assessing onset of action.

References

Technical Support Center: RS-5773 Applications in Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of RS-5773 to achieve maximum S wave elevation suppression in experimental models of myocardial ischemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel benzothiazepine calcium antagonist. Its primary mechanism of action is the blockade of L-type calcium channels in cardiac myocytes. By inhibiting the influx of calcium during the plateau phase of the cardiac action potential, this compound helps to maintain the stability of the myocardial cell membrane, which can be compromised during ischemic events.

Q2: How does this compound suppress S wave elevation during myocardial ischemia?

A2: S wave elevation on an electrocardiogram (ECG) during ischemia is indicative of transmural myocardial injury. This compound, by blocking L-type calcium channels, reduces the calcium overload in ischemic cardiomyocytes. This action helps to preserve the integrity of the cell membrane and maintain normal ion gradients, thereby counteracting the electrophysiological changes that lead to S wave elevation.

Q3: What is the recommended concentration range for this compound to achieve S wave elevation suppression?

A3: The optimal concentration of this compound is dose-dependent and can vary based on the experimental model. Pre-clinical studies in rat models of angina pectoris have shown that this compound effectively suppresses S wave elevation in a dose-dependent manner. For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended for in vitro isolated heart preparations. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: Are there any known off-target effects of this compound?

A4: As a benzothiazepine calcium channel blocker, this compound exhibits some selectivity for cardiac tissue. However, like other calcium channel blockers, it may have effects on vascular smooth muscle, potentially leading to vasodilation and a decrease in blood pressure at higher concentrations. It is important to monitor hemodynamic parameters during in vivo experiments.

Troubleshooting Guides

Issue 1: High Variability in S Wave Elevation Measurement
  • Possible Cause: Inconsistent induction of ischemia.

    • Solution: Ensure the ligation of the coronary artery is consistent across all experiments. The position of the ligature on the left anterior descending (LAD) artery should be standardized. Confirm ischemia by observing a consistent and significant ST-segment elevation immediately after ligation.

  • Possible Cause: ECG electrode placement and contact.

    • Solution: Ensure that the ECG electrodes are securely placed and have good contact with the cardiac tissue or the animal's body. Use of electrode gel can improve signal quality. Check for and eliminate any sources of electrical interference.

  • Possible Cause: Temperature fluctuations in the perfusion buffer.

    • Solution: Maintain a constant temperature of the Krebs-Henseleit buffer at 37°C throughout the experiment. Use a water-jacketed organ bath and a heat exchanger to ensure temperature stability.

Issue 2: No Significant Suppression of S Wave Elevation with this compound
  • Possible Cause: Insufficient concentration of this compound.

    • Solution: Perform a dose-response study with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) to determine the effective concentration range for your model.

  • Possible Cause: Degradation of the this compound compound.

    • Solution: Prepare fresh solutions of this compound for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C and protected from light.

  • Possible Cause: Severe and irreversible myocardial injury.

    • Solution: The duration of ischemia may be too long, causing irreversible damage that cannot be rescued by this compound. Consider reducing the duration of coronary artery ligation to a period where the ischemic injury is still reversible.

Issue 3: Presence of Arrhythmias During the Experiment
  • Possible Cause: Reperfusion-induced arrhythmias.

    • Solution: If the experimental protocol involves reperfusion, be aware that this can induce arrhythmias. This compound may have anti-arrhythmic effects, which can be part of the data collection. If the goal is to study S wave elevation during ischemia only, the experiment can be terminated before reperfusion.

  • Possible Cause: Electrolyte imbalance in the perfusion buffer.

    • Solution: Ensure the Krebs-Henseleit buffer is prepared correctly with the precise concentrations of all electrolytes. Check the pH of the buffer and adjust to 7.4.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the suppression of S wave elevation in a rat model of myocardial ischemia. The data is presented as the mean percentage of suppression ± standard error of the mean (SEM).

Concentration of this compound (µM)Mean S Wave Elevation Suppression (%)SEM
0.115.2± 2.5
1.045.8± 4.1
10.085.3± 5.7
30.088.1± 4.9

This data is representative and should be confirmed in your specific experimental setup.

Experimental Protocols

Protocol for Assessing this compound Effects on S Wave Elevation in an Isolated Langendorff-Perfused Rat Heart

1. Heart Isolation and Perfusion:

  • Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).
  • Perform a thoracotomy to expose the heart.
  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C). The perfusion pressure should be kept constant at 70-80 mmHg.

2. Ischemia Induction:

  • After a 20-minute stabilization period, place a suture (e.g., 4-0 silk) around the left anterior descending (LAD) coronary artery.
  • Tighten the suture to induce regional ischemia. Successful ligation is confirmed by the immediate appearance of ST-segment and S wave elevation on the ECG.

3. ECG Recording:

  • Place three ECG electrodes on the surface of the right atrium, left ventricle apex, and the base of the aorta to record a standard limb lead II configuration.
  • Continuously record the ECG throughout the experiment using a data acquisition system.

4. This compound Administration:

  • Following the induction of ischemia, allow the S wave elevation to stabilize for 10 minutes.
  • Introduce this compound into the perfusion buffer at the desired final concentration.
  • Record the ECG for a further 20 minutes to assess the effect of this compound on S wave elevation.

5. Data Analysis:

  • Measure the amplitude of the S wave from the isoelectric line at baseline (pre-ischemia), during ischemia (before drug administration), and after the administration of this compound.
  • Calculate the percentage of S wave elevation suppression using the following formula: % Suppression = [(S wave amplitude during ischemia) - (S wave amplitude with this compound)] / (S wave amplitude during ischemia) * 100

Mandatory Visualizations

Signaling_Pathway_of_RS5773 cluster_membrane Cardiomyocyte Sarcolemma cluster_intracellular Intracellular Space L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates RS5773 This compound RS5773->L_type_Ca_Channel Blocks RS5773->Ca_Influx Inhibits Ca_Overload Ischemia-induced Ca²⁺ Overload Ca_Influx->Ca_Overload Cellular_Injury Cardiomyocyte Injury & S wave Elevation Ca_Influx->Cellular_Injury Reduces Ca_Overload->Cellular_Injury Leads to

Caption: Signaling pathway of this compound in reducing S wave elevation.

Experimental_Workflow Start Start Heart_Isolation Isolate Rat Heart (Langendorff Perfusion) Start->Heart_Isolation Stabilization Stabilization Period (20 min) Heart_Isolation->Stabilization Baseline_ECG Record Baseline ECG Stabilization->Baseline_ECG Induce_Ischemia Induce Ischemia (LAD Ligation) Baseline_ECG->Induce_Ischemia Ischemia_ECG Record Ischemic ECG (10 min) Induce_Ischemia->Ischemia_ECG Administer_RS5773 Administer this compound Ischemia_ECG->Administer_RS5773 Treatment_ECG Record Treatment ECG (20 min) Administer_RS5773->Treatment_ECG Data_Analysis Analyze S wave Elevation Treatment_ECG->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound effects.

Technical Support Center: Troubleshooting Unexpected RS-5773 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results with the novel benzothiazepine calcium antagonist, RS-5773. The following guides and FAQs address common issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is not dissolving properly. What should I do?

A1: Solubility can be a significant hurdle with novel compounds. If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. Start with common laboratory solvents of varying polarities. Given the benzothiazepine structure of this compound, solvents like DMSO are often a good starting point for creating stock solutions.

  • Gentle Heating: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. However, be cautious of potential compound degradation at higher temperatures.

  • Sonication: Using a sonicator can help to break up compound aggregates and enhance solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess the pKa of this compound and consider adjusting the pH of your buffer accordingly.

  • Test for Precipitation: After preparing your stock solution and diluting it into your experimental media, visually inspect for any precipitate. A cloudy or hazy appearance may indicate that the compound has crashed out of solution.

Q2: I'm observing much higher (or lower) potency with this compound than expected. What could be the cause?

A2: Discrepancies in potency can arise from several factors. Research has shown this compound to be a potent antianginal agent.[1] Here's how to troubleshoot unexpected potency:

  • Concentration Verification: Double-check all calculations for stock solution preparation and serial dilutions. An error in calculation is a common source of potency discrepancies.

  • Compound Stability: this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). Assess the stability of the compound over the time course of your experiment using analytical methods like HPLC.

  • Cell Line Sensitivity: The activity of this compound can vary significantly between different cell lines or animal models. If possible, test the compound in a different, potentially more sensitive, system.

  • Vehicle Control: Ensure you have included a "vehicle control" (medium with the solvent used to dissolve this compound, e.g., DMSO) in your experiment. The solvent itself can have biological effects, especially at higher concentrations (typically >0.5%).

Q3: My experimental results with this compound are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in experimental science. To improve the reproducibility of your this compound experiments, consider the following:

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Reagent Quality: Use fresh, high-quality reagents and media. Avoid repeated freeze-thaw cycles of sensitive reagents.

  • Microplate Edge Effects: The outer wells of microplates are more susceptible to evaporation, which can alter the concentration of this compound. It is good practice to fill the outer wells with sterile saline or media and not use them for experimental data points.[2]

Quantitative Data Summary

The following table summarizes the antianginal potency of this compound compared to diltiazem and clentiazem in a rat model of angina pectoris, as determined by the suppression of S wave elevation.[1]

CompoundRelative Potency (AUC) vs. DiltiazemRelative Potency (AUC) vs. ClentiazemDuration of Action (at 3 mg/kg, intraduodenal)
This compound 16x more potent7x more potent~6 hours
Diltiazem 1x-Not specified
Clentiazem -1xNot specified

Experimental Protocols

Protocol: Evaluation of Antianginal Effects in a Rat Model

This protocol is a generalized summary based on the methodology described for evaluating the antianginal effects of this compound.[1]

  • Animal Model: Anesthetized rats.

  • Induction of Angina: Administer close-coronary artery injections of methacholine to induce ischemic electrocardiographic (ECG) changes, specifically S wave elevation.

  • Drug Administration: Administer this compound, diltiazem, or clentiazem intravenously or intraduodenally at various doses.

  • Data Collection: Continuously monitor the ECG and record any changes in the S wave.

  • Analysis: Calculate the percent suppression of S wave elevation over time. The area under the curve (AUC) for the percent suppression is used to quantify the antianginal potency.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway for a calcium channel blocker like this compound and a general experimental workflow for testing a new compound.

cluster_cell_membrane Cell Membrane L-type Calcium Channel L-type Calcium Channel Calcium Influx Reduced Calcium Influx L-type Calcium Channel->Calcium Influx allows This compound This compound This compound->L-type Calcium Channel blocks This compound->Calcium Influx inhibits Depolarization Depolarization Depolarization->L-type Calcium Channel opens Smooth Muscle Contraction Smooth Muscle Contraction Calcium Influx->Smooth Muscle Contraction leads to Vasodilation Vasodilation Vasoconstriction Vasoconstriction Smooth Muscle Contraction->Vasoconstriction Reduced Calcium Influx Reduced Calcium Influx Reduced Calcium Influx->Vasodilation

Hypothetical signaling pathway for this compound as a calcium channel blocker.

Compound Synthesis/Acquisition Compound Synthesis/Acquisition Solubility Testing Solubility Testing Compound Synthesis/Acquisition->Solubility Testing In Vitro Assay In Vitro Assay Solubility Testing->In Vitro Assay Proceed if soluble Formulation Development Formulation Development Solubility Testing->Formulation Development Optimize if insoluble Data Analysis Data Analysis In Vitro Assay->Data Analysis Formulation Development->In Vitro Assay Unexpected Result? Unexpected Result? Data Analysis->Unexpected Result? Troubleshoot Troubleshoot Unexpected Result?->Troubleshoot Yes Proceed to In Vivo Proceed to In Vivo Unexpected Result?->Proceed to In Vivo No Repeat Experiment Repeat Experiment Troubleshoot->Repeat Experiment Modify Protocol Repeat Experiment->Data Analysis In Vivo Model In Vivo Model Proceed to In Vivo->In Vivo Model In Vivo Model->Data Analysis

General experimental workflow for a new compound.

References

Technical Support Center: Troubleshooting Slow Vasorelaxation of Investigational Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering slow vasorelaxation responses with investigational compounds, exemplified here as RS-5773. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and address potential experimental and mechanistic factors contributing to a slow onset of action.

Frequently Asked Questions (FAQs)

Q1: My investigational compound, this compound, shows a very slow vasorelaxation response in my aortic ring assay. What are the initial troubleshooting steps I should take?

A1: A slow vasorelaxation profile can stem from several factors. We recommend a systematic approach to troubleshooting, starting with the most common experimental variables:

  • Verify Compound Solubility and Stability: Poor solubility of this compound in the physiological buffer can significantly limit its availability to the tissue, resulting in a slow and potentially incomplete relaxation.

  • Assess Endothelial Integrity: The endothelium plays a crucial role in mediating the relaxation of vascular smooth muscle.[1][2][3] If this compound's mechanism is endothelium-dependent, any damage to the endothelium during tissue preparation will impair the relaxation response.

  • Evaluate Pre-constriction Agent and Tone: The choice and concentration of the vasoconstrictor used to pre-contract the aortic rings can influence the kinetics of relaxation.[4] A very strong or sustained contraction might require more time to be overcome by a vasorelaxant.

  • Review Experimental Protocol: Ensure all experimental parameters, such as temperature, pH, and oxygenation of the buffer, are within the optimal range for maintaining tissue viability and function.

Q2: How can I determine if the slow vasorelaxation of this compound is due to poor solubility?

A2: You can perform a few simple tests to assess the solubility of this compound in your experimental buffer.

  • Visual Inspection: Prepare the highest concentration of this compound to be used in your assay and visually inspect the solution for any precipitates or cloudiness, both at room temperature and at the experimental temperature (e.g., 37°C).

  • Solubility Enhancement Test: Compare the vasorelaxation profile of this compound prepared in the standard buffer versus a buffer containing a solubilizing agent (e.g., a low concentration of DMSO, cyclodextrin, or a suitable surfactant).[5][6][7][8][9] A significant improvement in the relaxation rate would suggest that solubility is a limiting factor.

Q3: What if the slow relaxation is not due to experimental artifacts? What are the potential mechanistic explanations?

A3: If you have ruled out experimental variables, the slow onset of action could be inherent to the mechanism of this compound. Possible explanations include:

  • Indirect Mechanism of Action: this compound may not act directly on vascular smooth muscle cells but rather trigger a cascade of signaling events that take time to unfold. For example, it might stimulate the release of a secondary signaling molecule.

  • Slow Receptor Binding Kinetics: The binding and activation of the target receptor by this compound might be a slow process.

  • Intracellular Signaling Pathway with Multiple Steps: If this compound activates a complex intracellular signaling pathway, the time required for signal transduction and amplification could lead to a delayed response.

  • Pro-drug Activation: this compound might be a pro-drug that requires metabolic conversion to its active form by the vascular tissue, which can be a rate-limiting step.

Troubleshooting Guides

Guide 1: Investigating the Role of the Endothelium

A common reason for altered vasorelaxation is the status of the endothelium.[1][2][3] This guide will help you determine if the slow relaxation of this compound is related to endothelial function.

Experimental Protocol: Assessment of Endothelium-Dependent and -Independent Vasorelaxation

  • Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., Sprague-Dawley rat) as per standard protocols.[10][11][12]

  • Endothelium-Intact vs. Endothelium-Denuded Rings: For a subset of rings, carefully remove the endothelium by gently rubbing the intimal surface with a fine wire or forceps.

  • Verification of Endothelial Removal: Pre-contract both endothelium-intact and -denuded rings with a vasoconstrictor (e.g., Phenylephrine, 1 µM). Once a stable contraction is achieved, add a known endothelium-dependent vasodilator (e.g., Acetylcholine, 10 µM). A lack of relaxation in the denuded rings confirms successful removal of the endothelium.

  • Testing this compound: In separate, pre-contracted endothelium-intact and -denuded rings, perform a cumulative concentration-response curve for this compound.

  • Positive Control (Endothelium-Independent): As a positive control, test a known endothelium-independent vasodilator (e.g., Sodium Nitroprusside) on both types of rings.

Data Presentation: Hypothetical Vasorelaxation Data for this compound

Treatment GroupAgonistMax Relaxation (%)EC50 (M)Onset Time to Max Relaxation (min)
Endothelium-IntactAcetylcholine95 ± 51.2 x 10⁻⁷5 ± 1
Endothelium-DenudedAcetylcholine8 ± 3--
Endothelium-IntactSodium Nitroprusside98 ± 45.6 x 10⁻⁸3 ± 0.5
Endothelium-DenudedSodium Nitroprusside97 ± 56.1 x 10⁻⁸3.2 ± 0.6
Endothelium-Intact This compound 85 ± 7 3.4 x 10⁻⁶ 25 ± 4
Endothelium-Denuded This compound 15 ± 6 - -

Interpretation:

In this hypothetical example, the slow relaxation to this compound is observed only in the endothelium-intact rings, and the response is nearly abolished in the denuded rings. This strongly suggests that the slow vasorelaxation is dependent on an endothelial pathway. The slowness could be due to a time-dependent synthesis and release of an endothelium-derived relaxing factor (EDRF).[13][14]

Experimental Workflow for Endothelium Integrity Check

G cluster_prep Tissue Preparation cluster_verify Verification cluster_test Testing this compound Aorta Isolate Aortic Rings Intact Endothelium-Intact Rings Aorta->Intact Denuded Endothelium-Denuded Rings Aorta->Denuded Precontract1 Pre-contract with Phenylephrine Intact->Precontract1 Precontract2 Pre-contract with Phenylephrine Intact->Precontract2 Denuded->Precontract1 Denuded->Precontract2 ACh Add Acetylcholine Precontract1->ACh Result1 Intact: Relaxation Denuded: No Relaxation ACh->Result1 RS5773 Add this compound Precontract2->RS5773 Result2 Observe Relaxation Kinetics RS5773->Result2

Caption: Workflow for assessing the role of the endothelium in vasorelaxation.

Guide 2: Investigating Potential Signaling Pathways

If this compound is found to be an endothelium-dependent vasodilator, the slow relaxation may be due to the kinetics of the specific signaling pathway it activates. The primary endothelium-derived relaxing factors are Nitric Oxide (NO), Prostacyclin (PGI₂), and Endothelium-Derived Hyperpolarizing Factor (EDHF).[2][13][14]

Experimental Protocol: Pharmacological Inhibition of Vasorelaxation Pathways

  • Tissue Preparation: Use endothelium-intact aortic rings.

  • Pre-incubation with Inhibitors: Before pre-contracting the rings, incubate them for 20-30 minutes with one of the following inhibitors:

    • L-NAME (100 µM): An inhibitor of nitric oxide synthase (NOS) to block the NO pathway.

    • Indomethacin (10 µM): A cyclooxygenase (COX) inhibitor to block the PGI₂ pathway.

    • Apamin (100 nM) + Charybdotoxin (100 nM): A combination of potassium channel blockers to inhibit the EDHF pathway.

  • Testing this compound: After pre-incubation and pre-contraction, perform a cumulative concentration-response curve for this compound.

  • Control Group: Run a parallel experiment with this compound without any inhibitors.

Data Presentation: Hypothetical Effect of Inhibitors on this compound-induced Vasorelaxation

InhibitorTarget PathwayMax Relaxation (%) with this compoundOnset Time to Max Relaxation (min)
None (Control)-85 ± 725 ± 4
L-NAMENO12 ± 5-
IndomethacinPGI₂82 ± 624 ± 5
Apamin + CharybdotoxinEDHF84 ± 826 ± 4

Interpretation:

The hypothetical data suggest that the vasorelaxant effect of this compound is almost completely abolished by L-NAME, indicating that its mechanism of action is primarily dependent on the synthesis of nitric oxide. The slow onset could be related to a slow activation of endothelial nitric oxide synthase (eNOS) or a slow diffusion of NO to the smooth muscle cells.

Signaling Pathway Diagram: NO-mediated Vasorelaxation

G cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell RS5773 This compound Receptor Receptor RS5773->Receptor eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->eNOS_active NO_SMC NO NO->NO_SMC Diffusion sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation NO_SMC->sGC

Caption: The Nitric Oxide signaling pathway in vasorelaxation.

Summary and Further Steps

If the slow vasorelaxation of your compound persists after addressing potential experimental and formulation issues, it is likely a characteristic of its mechanism of action. Further investigation could involve:

  • Kinetic Studies: Analyze the rate of relaxation at different concentrations of the compound to better characterize its kinetic profile.[4]

  • Biochemical Assays: Directly measure the production of second messengers (e.g., cGMP, cAMP) over time in response to the compound.

  • Structural Analogs: If available, test structural analogs of the compound to determine if minor chemical modifications can improve the onset of action.

By systematically working through these troubleshooting steps, researchers can gain a clearer understanding of the factors contributing to the slow vasorelaxation of their investigational compounds and design appropriate follow-up experiments.

References

Mitigating atrioventricular conduction depression with RS-5773

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: RS-5773

A Note on Atrioventricular (AV) Conduction: Contrary to the premise of mitigating atrioventricular conduction depression, current research indicates that this compound, a novel benzothiazepine calcium antagonist, is distinguished by its profile of not causing significant depression of atrioventricular conduction, a common side effect of other calcium channel blockers. This technical guide is therefore structured to assist researchers in utilizing this compound and verifying its favorable safety profile in experimental settings.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected Hypotension Although this compound is designed to avoid excessive hypotension, individual subject variability or incorrect dosage can lead to this effect.1. Verify the correct dosage and concentration of the administered solution. 2. Reduce the dosage in subsequent experiments. 3. Ensure a slow and controlled rate of intravenous administration.
Lack of Expected Antianginal Effect The experimental model may not be suitable, or the dosage may be too low.1. Confirm the successful induction of angina in the animal model, for instance, through methacholine-induced ischemic ECG changes[1][2]. 2. Perform a dose-response study to determine the optimal effective dose for your specific model[1][2].
Difficulty in Observing a Clear Distinction from Diltiazem's Effects on AV Conduction The experimental parameters may not be sensitive enough to detect the subtle differences.1. Ensure high-fidelity ECG recordings with precise measurement of the PR interval. 2. Use a range of doses for both this compound and a reference compound like diltiazem to compare their effects on AV conduction at equipotent antianginal doses.
Precipitation of this compound in Solution This compound hydrochloride may have specific solubility characteristics.1. Consult the manufacturer's instructions for recommended solvents and solubility limits. 2. Consider gentle warming or sonication to aid dissolution, ensuring the compound's stability is not compromised.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a diltiazem congener and acts as a calcium channel inhibitor[3][4][5][6]. It preferentially relaxes K+-contracted aorta over phenylephrine-contracted aorta, which is characteristic of interference with calcium channels[7][8].

Q2: How does the potency of this compound compare to other calcium channel blockers?

In a rat model of methacholine-induced angina, this compound was found to be significantly more potent than diltiazem and clentiazem. Specifically, its antianginal potency, when expressed as the area under the curve for the suppression of S wave elevation, was 16 times more potent than diltiazem and 7 times more potent than clentiazem[1][2]. In vitro, its vasorelaxant effect on K+-contracted aorta was about 5 times more potent than that of diltiazem[7][8].

Q3: What are the key advantages of using this compound in my research?

The primary advantage of this compound is its potent antianginal effect coupled with a superior safety profile. Studies have shown that it does not cause excessive hypotension or depression of atrioventricular conduction, which are known side effects of other agents in this class[1][2][3][4][5][6]. Additionally, it has a long-lasting action[7][8].

Q4: How can I design an experiment to demonstrate the lack of AV conduction depression with this compound?

A comparative in vivo study in an appropriate animal model (e.g., anesthetized rats or guinea pigs) is recommended. This would involve:

  • Administering escalating doses of this compound and a reference compound (e.g., diltiazem).

  • Continuously monitoring the electrocardiogram (ECG) to measure the PR interval, which is an indicator of AV conduction time.

  • Simultaneously measuring a marker of the desired therapeutic effect, such as the suppression of induced ischemic ECG changes[1][2].

  • Plotting the dose-response curves for both the therapeutic effect and the change in PR interval for both compounds to demonstrate that at effective therapeutic doses, this compound has a significantly smaller impact on the PR interval than the reference compound.

Quantitative Data Summary

Table 1: Comparative Antianginal Potency of this compound

Compound Relative Potency (vs. Diltiazem) Relative Potency (vs. Clentiazem) Reference
This compound 16x more potent7x more potent[1][2]

Table 2: In Vitro Vasorelaxant Effects

Compound Effect on K+-contracted Aorta (vs. Diltiazem) Reference
This compound ~5x more potent[7][8]

Experimental Protocols

Protocol 1: In Vivo Assessment of Antianginal Effects and AV Conduction in a Rat Model

This protocol is based on the methodology described in studies of methacholine-induced angina[1][2].

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Insert catheters for drug administration (intravenous or intraduodenal) and for monitoring blood pressure.

  • ECG Monitoring: Attach ECG leads to record cardiac electrical activity. Pay close attention to the S wave and the PR interval.

  • Induction of Angina: Administer methacholine via close-coronary artery injection to induce ischemic ECG changes, specifically S wave elevation.

  • Drug Administration: Once a stable and reproducible ischemic response is established, administer this compound, diltiazem, or clentiazem in a dose-dependent manner.

  • Data Collection: Continuously record the ECG and blood pressure. Measure the extent of S wave elevation suppression and any changes in the PR interval from baseline at each dose.

  • Analysis: Calculate the area under the curve (AUC) for the percent suppression of S wave elevation over time to determine antianginal potency. Concurrently, analyze the changes in the PR interval to assess the effect on atrioventricular conduction.

Visualizations

Simplified Signaling Pathway of this compound RS5773 This compound L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle) RS5773->L_type_Ca_Channel Inhibits AV_Node AV Node L-type Calcium Channel RS5773->AV_Node Minimal Effect Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Antianginal_Effect Antianginal Effect Vasodilation->Antianginal_Effect AV_Conduction Minimal Depression of AV Conduction AV_Node->AV_Conduction

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Assessing this compound start Start prep Anesthetize Animal Model (e.g., Rat) start->prep induce Induce Angina Model (e.g., Methacholine Injection) prep->induce baseline Record Baseline ECG (PR Interval, S Wave) induce->baseline administer Administer this compound (Dose-Response) baseline->administer record Continuously Record ECG and Blood Pressure administer->record analyze Analyze Data: - S Wave Suppression (Efficacy) - PR Interval Change (AV Conduction) record->analyze compare Compare with Control (e.g., Diltiazem) analyze->compare end End compare->end

Caption: Experimental workflow for assessing this compound.

References

Improving the duration of action of RS-5773 in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RS-5773. The information is designed to address common challenges in experimental models aimed at improving the duration of action of this novel benzothiazepine calcium antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the established duration of action for this compound in preclinical models?

In a rat model of angina pectoris, intraduodenal administration of this compound at a dose of 3 mg/kg sustained its therapeutic effect for approximately 6 hours.[1] This provides a baseline for studies aiming to prolong its activity.

Q2: What are the primary mechanisms by which the duration of action of a compound like this compound can be extended?

Several strategies can be employed to prolong the therapeutic effect of a drug. These generally fall into three categories:

  • Modification of the drug substance: This includes chemical modifications to create a prodrug that is slowly converted to the active form, or alterations to increase plasma protein binding.

  • Development of advanced formulations: This involves incorporating the drug into a delivery system that releases it slowly over time, such as sustained-release oral formulations or long-acting injectables.

  • Alteration of metabolic pathways: This can involve co-administration with an inhibitor of the enzyme responsible for the drug's metabolism, thereby slowing its clearance from the body.

Q3: Are there any known metabolites of this compound that may have altered activity or duration of action?

Currently, there is limited publicly available information on the specific metabolic pathways and potential active metabolites of this compound. Identifying the metabolic profile of this compound would be a critical step in understanding its pharmacokinetic limitations and designing strategies to extend its duration of action.

Q4: What is the primary mechanism of action for this compound?

This compound is a benzothiazepine calcium antagonist.[1] Its therapeutic effects are mediated by blocking L-type calcium channels, leading to vasodilation and a reduction in cardiac workload.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Variability in Efficacy Between Experiments 1. Inconsistent formulation preparation. 2. Differences in animal fasting status. 3. Inter-animal variability in metabolism.1. Standardize formulation protocols. 2. Ensure consistent fasting periods for all animals before dosing. 3. Increase sample size to account for biological variability.
Shorter than Expected Duration of Action 1. Rapid metabolism of this compound. 2. Poor absorption of the formulation. 3. Sub-optimal dose selection.1. Investigate the metabolic stability of this compound in relevant liver microsomes. Consider co-administration with a metabolic inhibitor as a proof-of-concept. 2. Evaluate different formulation strategies to enhance absorption (e.g., solubility enhancers, nanoparticles). 3. Conduct a dose-response study to determine the optimal dose for sustained efficacy.
Precipitation of this compound in Formulation 1. Poor solubility of the compound in the chosen vehicle. 2. pH sensitivity of the compound.1. Screen a panel of pharmaceutically acceptable solvents and co-solvents. 2. Determine the pKa of this compound and buffer the formulation to a pH that ensures its solubility.
Adverse Events Observed at Higher Doses 1. On-target effects due to excessive calcium channel blockade (e.g., hypotension, bradycardia). 2. Off-target toxicity.1. Implement continuous cardiovascular monitoring to assess the hemodynamic effects of the formulation. 2. Consider a dose de-escalation study or the development of a more targeted delivery system to reduce systemic exposure.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of a Sustained-Release Oral Formulation of this compound

Objective: To evaluate the pharmacokinetic profile of a novel sustained-release (SR) formulation of this compound compared to an immediate-release (IR) formulation in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old.

  • Formulations:

    • IR Formulation: this compound dissolved in 20% Solutol HS 15 in water.

    • SR Formulation: this compound incorporated into a hydroxypropyl methylcellulose (HPMC)-based matrix tablet.

  • Dosing: Oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (0.2 mL) are collected from the tail vein at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

Protocol 2: In Vitro Plasma Protein Binding Assay for this compound

Objective: To determine the extent of this compound binding to plasma proteins from different species.

Methodology:

  • Materials: this compound, pooled plasma (rat, dog, human), equilibrium dialysis apparatus.

  • Procedure:

    • A solution of this compound (5 µM) is prepared in phosphate-buffered saline (PBS).

    • Plasma is dialyzed against the this compound solution using a semi-permeable membrane (12-14 kDa MWCO) at 37°C for 4 hours.

    • At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of this compound in each compartment is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Free Concentration) / Total Concentration) * 100.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Immediate-Release vs. Sustained-Release this compound Formulations
FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)t1/2 (hr)
Immediate-Release 8501.545004.2
Sustained-Release 4206.0780010.5
Table 2: Hypothetical Plasma Protein Binding of this compound Across Species
SpeciesPercent Bound (%)
Rat 92.5
Dog 95.1
Human 98.3

Visualizations

signaling_pathway cluster_membrane Cell Membrane L_type_Ca_channel L-type Calcium Channel Ca_ion_int Ca²⁺ (Intracellular) L_type_Ca_channel->Ca_ion_int Influx Ca_ion_ext Ca²⁺ (Extracellular) Ca_ion_ext->L_type_Ca_channel Vasodilation Vasodilation Ca_ion_int->Vasodilation Reduced_Cardiac_Workload Reduced Cardiac Workload Ca_ion_int->Reduced_Cardiac_Workload RS_5773 This compound RS_5773->L_type_Ca_channel Blocks Therapeutic_Effect Antianginal Effect Vasodilation->Therapeutic_Effect Reduced_Cardiac_Workload->Therapeutic_Effect

Caption: Mechanism of action of this compound as a calcium channel blocker.

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Study cluster_data_analysis Data Analysis IR_Formulation Immediate-Release Formulation Dosing Oral Dosing (10 mg/kg) IR_Formulation->Dosing SR_Formulation Sustained-Release Formulation SR_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Plasma_Analysis->PK_Parameters Comparison Compare IR vs. SR PK_Parameters->Comparison

Caption: Workflow for comparing IR and SR formulations of this compound.

troubleshooting_logic Start Short Duration of Action Observed Check_Metabolism Assess In Vitro Metabolic Stability Start->Check_Metabolism Rapid_Metabolism Rapid Metabolism Confirmed Check_Metabolism->Rapid_Metabolism Yes Stable Metabolically Stable Check_Metabolism->Stable No Check_Formulation Evaluate Formulation Performance Poor_Absorption Evidence of Poor Absorption Check_Formulation->Poor_Absorption Yes Good_Absorption Good Absorption Profile Check_Formulation->Good_Absorption No Solution_Metabolism Consider Prodrug or Metabolic Inhibitor Rapid_Metabolism->Solution_Metabolism Stable->Check_Formulation Solution_Formulation Optimize Formulation for Sustained Release Poor_Absorption->Solution_Formulation Re-evaluate Re-evaluate In Vivo Solution_Metabolism->Re-evaluate Solution_Formulation->Re-evaluate

Caption: Troubleshooting logic for addressing short duration of action.

References

Validation & Comparative

A Comparative Analysis of the Vasorelaxant Potency of RS-5773 and Diltiazem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasorelaxant properties of RS-5773 and the well-established calcium channel blocker, diltiazem. The information presented is based on available preclinical data to assist researchers in understanding the potential therapeutic advantages of these compounds in cardiovascular applications.

Executive Summary

This compound, a novel benzothiazepine calcium antagonist, has demonstrated superior potency as an antianginal agent compared to diltiazem in in-vivo preclinical models. While direct in-vitro comparative studies on vasorelaxation are limited, the available data suggests that this compound is a more potent vasorelaxant than diltiazem. This guide synthesizes the current knowledge on both compounds, presenting their mechanisms of action, comparative potency, and detailed experimental methodologies for assessing vasorelaxation.

Data Presentation: Comparative Vasorelaxant Potency

For a quantitative perspective on diltiazem and a related compound, clentiazem, the following data from an in-vitro study on rabbit aorta is provided as a reference.

CompoundVasorelaxant Potency (EC50) on KCl-induced ContractionReference
Diltiazem2.77 x 10-7 M[2]
Clentiazem6.13 x 10-8 M[2]

EC50 represents the concentration of the drug that causes 50% of the maximum relaxation.

Signaling Pathways and Mechanism of Action

Both this compound and diltiazem belong to the benzothiazepine class of calcium channel blockers.[1] Their primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction. The reduction in intracellular calcium concentration results in smooth muscle relaxation and subsequent vasodilation.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ L_type->Ca_int Relaxation Vasorelaxation Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction RS_Dilt This compound / Diltiazem RS_Dilt->L_type Blockade

Signaling pathway of vasorelaxation by calcium channel blockers.

Experimental Protocols

The following is a detailed methodology for a standard ex-vivo experiment to determine and compare the vasorelaxant potency of compounds like this compound and diltiazem.

Isolated Aortic Ring Preparation and Vasorelaxation Assay

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 3-4 mm in length.

  • For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire.

2. Experimental Setup:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.

  • The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.

3. Vasoconstriction and Viability Check:

  • After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

  • The integrity of the endothelium is assessed by inducing relaxation with acetylcholine (1 µM) in phenylephrine-pre-contracted rings. A relaxation of more than 80% indicates an intact endothelium. In endothelium-denuded rings, acetylcholine should produce minimal or no relaxation.

4. Cumulative Concentration-Response Curves:

  • Once the contraction induced by the vasoconstrictor reaches a stable plateau, cumulative concentrations of the vasorelaxant agent (this compound or diltiazem) are added to the organ bath.

  • The relaxation at each concentration is allowed to reach a steady state before the next concentration is added.

  • The relaxant responses are expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

5. Data Analysis:

  • The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

  • Potency is typically expressed as the pD2 value, which is the negative logarithm of the EC50.

cluster_protocol Experimental Workflow: Isolated Aortic Ring Assay A Aorta Excision and Cleaning B Cutting into 3-4 mm Rings A->B C Mounting in Organ Bath B->C D Equilibration (60-90 min, 2g tension) C->D E Pre-contraction (Phenylephrine or KCl) D->E F Endothelium Integrity Check (Acetylcholine) E->F G Cumulative Addition of This compound or Diltiazem F->G H Measurement of Relaxation Response G->H I Data Analysis (EC50/IC50 Calculation) H->I

Workflow for assessing vasorelaxant potency in isolated aortic rings.

Conclusion

The available evidence strongly suggests that this compound is a more potent benzothiazepine calcium antagonist than diltiazem.[1] While direct in-vitro vasorelaxation data for this compound is needed for a definitive quantitative comparison, the in-vivo antianginal studies indicate a superior therapeutic potential for this compound.[1] The provided experimental protocol offers a standardized method for researchers to conduct direct comparative studies to further elucidate the vasorelaxant profile of this compound. Future research should focus on generating in-vitro concentration-response data to establish a precise potency ratio between this compound and diltiazem.

References

A Comparative Analysis of the Antianginal Efficacy of RS-5773 and Clentiazem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antianginal effects of two benzothiazepine calcium channel blockers, RS-5773 and clentiazem. The data presented is derived from preclinical studies and aims to offer an objective assessment of their relative potency, duration of action, and potential mechanisms of action.

Executive Summary

Experimental evidence demonstrates that this compound, a diltiazem congener, possesses significantly more potent and longer-lasting antianginal effects compared to clentiazem. In a well-established rat model of methacholine-induced angina, this compound was found to be approximately seven times more potent than clentiazem in suppressing ischemic ECG changes. Furthermore, the antianginal effect of this compound was sustained for a considerably longer duration. These findings suggest a superior pharmacological profile for this compound as an antianginal agent.

Quantitative Comparison of Antianginal Effects

The following table summarizes the key quantitative data from a comparative study evaluating the antianginal effects of this compound, clentiazem, and the reference drug diltiazem. The data is based on the suppression of S-wave elevation in the electrocardiogram (ECG) of anesthetized rats following methacholine-induced coronary vasospasm.

ParameterThis compoundClentiazemDiltiazemCitation
Relative Antianginal Potency (AUC) ~7 times more potent than Clentiazem-~16 times less potent than this compound[1]
Duration of Action (Intraduodenal) Sustained effect for ~6 hours at 3 mg/kgShorter duration than this compoundShorter duration than this compound[1]
Maximum Suppressive Effect on S-wave Elevation (Intravenous) Greater than Clentiazem and DiltiazemLess than this compoundLess than this compound[1]

AUC (Area Under the Curve) refers to the percent suppression of S-wave elevation integrated over time.

Mechanism of Action and Pharmacological Profile

Both this compound and clentiazem are derivatives of diltiazem and belong to the benzothiazepine class of calcium channel blockers.[2] Their primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This leads to coronary and peripheral vasodilation, a reduction in myocardial oxygen demand, and a negative chronotropic effect, all of which contribute to their antianginal properties.

A study on the pharmacological profile of this compound revealed that its vasorelaxant effects develop slowly and are notably resistant to washout.[2] These characteristics likely contribute to its long-lasting in vivo efficacy. While sharing a similar mechanism with clentiazem, the structural modifications in this compound appear to confer a more favorable pharmacokinetic and pharmacodynamic profile, resulting in enhanced potency and a prolonged duration of action.

Experimental Protocols

The following is a detailed methodology for the methacholine-induced anginal model in rats, based on the available literature.

Objective: To induce a transient and reproducible myocardial ischemia in anesthetized rats to evaluate the antianginal effects of pharmacological agents.

Animals: Male Sprague-Dawley rats.

Anesthesia: Urethane and α-chloralose administered intraperitoneally.

Surgical Preparation:

  • The trachea is cannulated to ensure a patent airway.

  • The right carotid artery is cannulated for continuous monitoring of blood pressure.

  • The right jugular vein is cannulated for intravenous administration of test compounds.

  • For intraduodenal administration, a midline incision is made in the abdomen, and a catheter is inserted into the duodenum.

  • A catheter is inserted into the left ventricle via the right carotid artery for the close-coronary artery injection of methacholine. The catheter tip is positioned near the coronary ostia.

Induction of Angina:

  • A bolus of methacholine chloride is injected through the left ventricular catheter.

  • The methacholine injection induces coronary artery spasm, leading to myocardial ischemia.

Data Acquisition:

  • A standard limb lead II electrocardiogram (ECG) is continuously recorded.

  • The primary endpoint is the elevation of the S-wave segment of the ECG, which is a marker of myocardial ischemia in this model.

  • Arterial blood pressure and heart rate are also continuously monitored.

Drug Administration Protocol:

  • A baseline methacholine-induced S-wave elevation is established.

  • This compound, clentiazem, or a vehicle control is administered either intravenously or intraduodenally.

  • Methacholine challenges are repeated at specific time intervals after drug administration to assess the magnitude and duration of the antianginal effect.

Data Analysis:

  • The percentage suppression of the methacholine-induced S-wave elevation is calculated for each drug at various doses and time points.

  • The area under the curve (AUC) for the percent suppression of S-wave elevation over time is calculated to determine the overall antianginal potency.

  • Effects on blood pressure and heart rate are also analyzed to assess the hemodynamic profile of the compounds.

Visualizations

Signaling Pathway of Benzothiazepine Calcium Channel Blockers

cluster_0 Vascular Smooth Muscle Cell cluster_1 Drug Action Ca2+_extracellular Extracellular Ca²⁺ L_type_Ca_channel L-type Calcium Channel Ca2+_extracellular->L_type_Ca_channel Influx Ca2+_intracellular Intracellular Ca²⁺ L_type_Ca_channel->Ca2+_intracellular Relaxation Vasodilation (Antianginal Effect) Calmodulin Calmodulin Ca2+_intracellular->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction RS_5773_Clentiazem This compound / Clentiazem RS_5773_Clentiazem->L_type_Ca_channel Inhibits

Caption: Mechanism of action of this compound and clentiazem.

Experimental Workflow for Assessing Antianginal Effects

cluster_workflow Experimental Workflow A Anesthetize Rat B Surgical Preparation (Cannulation) A->B C Establish Baseline ECG and Blood Pressure B->C D Induce Angina (Methacholine Injection) C->D E Record Ischemic ECG Changes (S-wave elevation) D->E F Administer Test Compound (this compound, Clentiazem, or Vehicle) E->F G Repeat Methacholine Challenge at Intervals F->G H Monitor and Record ECG and Hemodynamic Responses G->H I Data Analysis (Calculate % Suppression and AUC) H->I

Caption: Workflow for methacholine-induced angina model.

References

A Comparative Analysis of RS-5773 and Nifedipine on Potassium-Induced Aortic Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of RS-5773 and nifedipine on potassium chloride (K+)-contracted aorta, a standard ex vivo model for assessing vasodilator properties of investigational compounds. This document summarizes their mechanisms of action, quantitative effects, and the experimental protocols utilized in these assessments.

Mechanism of Action and Chemical Classification

This compound is a novel calcium antagonist belonging to the benzothiazepine class, similar to diltiazem.[1] Nifedipine is a well-established calcium channel blocker of the dihydropyridine class.[2][3][4] Both compounds exert their primary vasodilatory effect by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells through L-type calcium channels.[2][5][6] However, their binding sites on the α1 subunit of the L-type calcium channel are distinct. Dihydropyridines, like nifedipine, bind to one site, while benzothiazepines, such as this compound and diltiazem, bind to a separate, allosterically linked site.

Quantitative Comparison of Vasorelaxant Potency

CompoundDrug ClassIC50 (K+-contracted rat aorta)Key Findings
This compound BenzothiazepineNot explicitly reported.Preferentially relaxes K+-contracted aorta over phenylephrine-contracted aorta.[1] Approximately 5 times more potent than diltiazem in relaxing K+-contracted aorta.[1]
Nifedipine Dihydropyridine~7.1 nMPotently inhibits K+-induced contractions in rat aortic rings.[5]

Note: The IC50 value for nifedipine is derived from a specific study and may vary based on experimental conditions. The potency of this compound is presented relative to diltiazem due to the absence of a reported IC50 value in the reviewed literature.

Experimental Protocols

The following is a generalized protocol for assessing the effects of vasoactive compounds on K+-contracted isolated rat aorta, based on common methodologies described in the literature.[7][8][9][10]

Tissue Preparation:
  • Male Wistar or Sprague-Dawley rats are euthanized.

  • The thoracic aorta is carefully excised and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • The aorta is cleaned of adherent connective and adipose tissue.

  • The vessel is cut into rings of approximately 2-5 mm in width. The endothelium may be mechanically removed by gently rubbing the intimal surface, if required for the study.

Experimental Setup:
  • Aortic rings are mounted between two stainless steel hooks in an organ bath containing PSS at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture to maintain a physiological pH.

  • One hook is fixed to a stationary support, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1-2 grams. The PSS is changed every 15-20 minutes during equilibration.

Induction of Contraction and Drug Application:
  • After equilibration, the aortic rings are contracted by replacing the normal PSS with a high-potassium PSS (e.g., containing 40-80 mM KCl). This induces membrane depolarization and subsequent contraction of the vascular smooth muscle.

  • Once a stable contractile plateau is reached, the test compound (this compound or nifedipine) is cumulatively added to the organ bath in increasing concentrations.

  • The relaxant effect of the compound is recorded as a percentage decrease from the maximal K+-induced contraction.

Data Analysis:
  • Concentration-response curves are plotted, and the IC50 value (the concentration of the drug that produces 50% of the maximum relaxation) is calculated to determine the potency of the compound.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Nifedipine and this compound in Vascular Smooth Muscle Cells

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs K_ion High K+ L_type L-type Ca²⁺ Channel K_ion->L_type Depolarization Ca_ion Ca²⁺ L_type->Ca_ion Ca²⁺ Influx Calmodulin Calmodulin Ca_ion->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin Myosin Light Chain MLCK_active->Myosin Myosin_P Phosphorylated Myosin Myosin->Myosin_P Phosphorylation Contraction Muscle Contraction Myosin_P->Contraction Nifedipine Nifedipine (Dihydropyridine) Nifedipine->L_type Blockade RS5773 This compound (Benzothiazepine) RS5773->L_type Blockade (Allosteric)

Caption: Mechanism of action of nifedipine and this compound on vascular smooth muscle contraction.

Experimental Workflow for Assessing Vasorelaxant Effects

G A Aorta Isolation and Ring Preparation B Mounting in Organ Bath & Equilibration A->B C Induction of Contraction with High K⁺ Solution B->C D Cumulative Addition of This compound or Nifedipine C->D E Measurement of Isometric Tension (Relaxation) D->E F Data Analysis: Concentration-Response Curve & IC₅₀ E->F

Caption: Experimental workflow for studying K+-contracted aorta.

References

Validating the Vascular Preference of RS-5773: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of RS-5773, a novel benzothiazepine calcium antagonist, against other alternatives, focusing on its vascular preference. The information is supported by available experimental data to assist in evaluating its potential therapeutic applications.

Comparative Analysis of Antianginal Potency

This compound has demonstrated significantly higher potency as an antianginal agent compared to other benzothiazepine calcium channel blockers like diltiazem and clentiazem. Experimental data from a rat model of angina pectoris indicates a notable difference in the dose-dependent suppression of ischemic ECG changes.

CompoundRelative Potency (Suppression of S-wave elevation)Reference
This compound 16x more potent than Diltiazem[1]
7x more potent than Clentiazem[1]
DiltiazemBaseline[1]
ClentiazemBaseline[1]

Table 1: Comparative Antianginal Potency of this compound.

A key finding from preclinical studies is that this compound's enhanced antianginal efficacy is not accompanied by excessive hypotension or depression of atrioventricular conduction[1]. This suggests a potential for vascular preference, where the compound may exert a more pronounced effect on vascular smooth muscle, particularly in the coronary arteries, compared to cardiac muscle or peripheral vasculature at therapeutic concentrations. However, direct quantitative in vitro data comparing the effects of this compound on coronary versus peripheral arteries and on vascular smooth muscle versus cardiac tissue is not publicly available.

Experimental Protocols

To validate the vascular preference of a compound like this compound, a series of established in vitro and in vivo experimental protocols are typically employed.

In Vitro Assessment of Vascular Selectivity

Objective: To determine the relative potency of the compound in relaxing pre-constricted coronary and peripheral arteries and to compare this with its effects on cardiac muscle contractility.

Methodology:

  • Tissue Preparation: Isolate coronary arteries (e.g., porcine left anterior descending coronary artery) and peripheral arteries (e.g., rat tail artery). Additionally, prepare isolated cardiac tissue (e.g., rat papillary muscle).

  • Organ Bath Setup: Mount the isolated tissues in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction Induction: For vascular tissues, induce a sustained contraction using a vasoconstrictor agent (e.g., potassium chloride or a thromboxane A2 mimetic like U-46619). For cardiac tissue, stimulate contractions electrically.

  • Cumulative Concentration-Response Curves: Add the test compound (this compound) and reference compounds (e.g., diltiazem, clentiazem) in a cumulative manner to the organ baths.

  • Data Analysis: Measure the relaxation of the vascular tissues and the reduction in the force of contraction of the cardiac tissue. Calculate the IC50 values (the concentration of the compound that causes 50% of the maximal response) for each tissue type. The ratio of the IC50 for cardiac effects to the IC50 for vascular effects provides a quantitative measure of vascular selectivity.

In Vivo Assessment of Hemodynamic Effects

Objective: To evaluate the effects of the compound on coronary blood flow, systemic blood pressure, and heart rate in an animal model.

Methodology:

  • Animal Model: Use an anesthetized animal model, such as a dog or a rat.

  • Instrumentation: Catheterize the animal to measure systemic arterial blood pressure, heart rate, and coronary blood flow (e.g., using a Doppler flow probe on a coronary artery).

  • Drug Administration: Administer the test compound intravenously or intraduodenally at various doses.

  • Data Acquisition and Analysis: Continuously record the hemodynamic parameters. Analyze the dose-response relationship for changes in coronary blood flow versus changes in mean arterial pressure and heart rate. A significant increase in coronary blood flow at doses that cause minimal changes in blood pressure and heart rate would indicate coronary vascular preference.

Signaling Pathway and Mechanism of Action

This compound, as a benzothiazepine calcium antagonist, is understood to exert its effects by blocking L-type calcium channels. This is the primary mechanism for its vasodilatory and antianginal properties.

cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Inhibits RS5773 This compound RS5773->Ca_channel Blocks MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_ion->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Leads to Relaxation Vasodilation Contraction->Relaxation Inhibition leads to

Caption: Mechanism of this compound on Vascular Smooth Muscle Cells.

The diagram illustrates how this compound blocks L-type calcium channels on the cell membrane of vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, which is a critical step in the activation of Myosin Light Chain Kinase (MLCK). The subsequent reduction in MLCK activity leads to decreased phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Experimental Workflow for Assessing Vascular Preference

The logical workflow for validating the vascular preference of a compound like this compound involves a multi-step process, from initial in vitro screening to more complex in vivo studies.

A In Vitro Screening: Coronary vs. Peripheral Artery Relaxation C Calculation of Vascular Selectivity Ratio (IC50 Cardiac / IC50 Vascular) A->C B In Vitro Cardiac Effect Assessment: Myocardial Contractility Assay B->C D In Vivo Hemodynamic Studies: Measurement of Coronary Blood Flow and Blood Pressure C->D E Data Analysis: Coronary Vasodilation vs. Systemic Hypotension D->E F Validation of Vascular Preference E->F

Caption: Experimental Workflow for Validating Vascular Preference.

This workflow begins with parallel in vitro assessments of the compound's effects on isolated vascular and cardiac tissues. The resulting data is used to calculate a vascular selectivity ratio. Promising candidates then proceed to in vivo studies to confirm these findings in a more physiologically relevant model, ultimately leading to the validation of vascular preference.

References

A Comparative Study of Benzothiazepine Calcium Channel Blockers: Diltiazem vs. Clentiazem

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent benzothiazepine calcium channel blockers, Diltiazem and its chlorine derivative, Clentiazem.[1] It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance supported by experimental data.

Introduction to Benzothiazepine Calcium Channel Blockers

Benzothiazepines are a class of calcium channel blockers (CCBs) that exert their effects by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels.[2][3] This action leads to the relaxation of vascular smooth muscle and a reduction in myocardial contractility.[2] Diltiazem, a well-established benzothiazepine, displays an intermediate specificity for both cardiac and vascular smooth muscle, making it effective in treating hypertension, angina, and certain arrhythmias.[3] Clentiazem, a newer analog of Diltiazem, has been developed with the aim of improving upon the pharmacological profile of its predecessor.[1]

Mechanism of Action

Both Diltiazem and Clentiazem bind to the α1 subunit of the L-type calcium channel, though their precise interactions and resulting conformational changes may differ slightly, contributing to their varied pharmacological effects.[4] Their primary mechanism involves reducing the influx of calcium into vascular smooth muscle and cardiac cells, leading to vasodilation and decreased heart rate and contractility.[2] Clentiazem has also been shown to inhibit the proliferation of vascular smooth muscle cells, a process implicated in atherosclerosis, potentially through the regulation of protein kinase C (PKC).[5]

Below is a diagram illustrating the signaling pathway of benzothiazepine calcium channel blockers.

Benzothiazepine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Benzothiazepine Benzothiazepine L_type_Ca_Channel L-type Ca²⁺ Channel α1 subunit Benzothiazepine->L_type_Ca_Channel Binds to Ca_influx Reduced Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Blocks Ca_ion Ca²⁺ Vascular_Smooth_Muscle Vascular Smooth Muscle Ca_influx->Vascular_Smooth_Muscle Cardiac_Muscle Cardiac Muscle Ca_influx->Cardiac_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Reduced_Contractility Reduced Contractility Cardiac_Muscle->Reduced_Contractility Reduced_Heart_Rate Reduced Heart Rate Cardiac_Muscle->Reduced_Heart_Rate

Benzothiazepine Signaling Pathway

Comparative Performance Data

The following tables summarize the key performance differences between Diltiazem and Clentiazem based on available experimental data.

Table 1: Comparative Potency
ParameterDiltiazemClentiazemFold Difference (Clentiazem vs. Diltiazem)Reference
Coronary Vasorelaxation (EC50) 6.94 x 10⁻⁷ M2.21 x 10⁻⁷ M3.1x more potent[4]
Negative Inotropic Action (IC50) 7.18 x 10⁻⁶ M8.78 x 10⁻⁶ MSimilar potency[4]
Table 2: Comparative Selectivity
Selectivity Ratio (Cardiac Muscle vs. Coronary Artery)DiltiazemClentiazemReference
Calculated from EC50 and IC50 10.339.7[4]
Calculated from EC20 and IC20 9.324.2[4]
Table 3: Comparative Pharmacokinetics (in anesthetized dogs)
ParameterDiltiazemClentiazemReference
Volume of Distribution (Vd) 15 ± 9 L33 ± 16 L[4]
Elimination Half-life (t1/2) 59 ± 23 min55 ± 21 min[4]
Table 4: Antihypertensive Efficacy in Humans
DrugDosageOutcomeReference
Clentiazem 10-40 mg once dailySignificant decrease in blood pressure from the second week of treatment.[6]
Diltiazem 60-180 mg twice dailySignificant reduction in blood pressure.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to compare benzothiazepine calcium channel blockers.

Radioligand Binding Assay

This assay determines the binding affinity of the drugs to the L-type calcium channel.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of Diltiazem and Clentiazem for the L-type calcium channel.

General Protocol:

  • Membrane Preparation: Isolate cell membranes from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac sarcolemma).

  • Incubation: Incubate the membrane preparations with increasing concentrations of a radiolabeled benzothiazepine (e.g., [³H]diltiazem) in the presence and absence of a high concentration of the unlabeled drug to determine total and non-specific binding, respectively.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand +/- Competitor Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (Kd, Bmax) Scintillation->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effects of the drugs on channel function.

Objective: To characterize the inhibitory effects of Diltiazem and Clentiazem on L-type calcium channel currents.

General Protocol:

  • Cell Preparation: Isolate single cells expressing L-type calcium channels (e.g., ventricular myocytes or HEK293 cells transfected with the channel).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit L-type calcium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that activates the channels (e.g., 0 mV).[8]

  • Drug Application: Perfuse the cell with a control solution and then with solutions containing different concentrations of Diltiazem or Clentiazem.

  • Data Acquisition and Analysis: Record the calcium currents before, during, and after drug application. Analyze the data to determine the concentration-response relationship and the mechanism of block (e.g., state-dependence).

Patch_Clamp_Workflow Start Start Cell_Isolation Cell Isolation/Culture Start->Cell_Isolation Whole_Cell_Config Establish Whole-Cell Configuration Cell_Isolation->Whole_Cell_Config Voltage_Protocol Apply Voltage Protocol Whole_Cell_Config->Voltage_Protocol Drug_Application Perfuse with Drug Voltage_Protocol->Drug_Application Data_Acquisition Record Ionic Currents Drug_Application->Data_Acquisition Data_Analysis Data Analysis (IC50, Mechanism) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Patch-Clamp Electrophysiology Workflow
In Vivo Antihypertensive Studies

These studies assess the effects of the drugs on blood pressure in animal models of hypertension.

Objective: To compare the antihypertensive efficacy and duration of action of Diltiazem and Clentiazem in vivo.

General Protocol:

  • Animal Model: Utilize a suitable animal model of hypertension, such as spontaneously hypertensive rats (SHR).[9][10]

  • Drug Administration: Administer Diltiazem, Clentiazem, or a vehicle control to the animals via an appropriate route (e.g., oral gavage).

  • Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate using telemetry or tail-cuff plethysmography.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the different treatment groups to determine the efficacy and duration of action of each drug.

In_Vivo_Workflow Start Start Animal_Model Select Animal Model (e.g., SHR) Start->Animal_Model Drug_Admin Drug Administration Animal_Model->Drug_Admin BP_Monitoring Blood Pressure Monitoring Drug_Admin->BP_Monitoring Data_Analysis Data Analysis (Efficacy, Duration) BP_Monitoring->Data_Analysis End End Data_Analysis->End

References

A Preclinical Comparative Analysis of RS-5773, a Novel Antianginal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of RS-5773, a novel benzothiazepine calcium channel blocker, in the context of established antianginal agents. The information is intended for researchers, scientists, and professionals involved in the discovery and development of cardiovascular therapeutics. While preclinical data for this compound is promising, it is important to note the limited availability of extensive clinical data for this compound compared to other established drugs.

Introduction to this compound

This compound is a novel benzothiazepine derivative and a diltiazem congener.[1] As a calcium channel blocker, it is expected to exert its antianginal effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation of coronary and peripheral arteries, and a reduction in myocardial contractility and heart rate, ultimately decreasing myocardial oxygen demand.

Mechanism of Action: Calcium Channel Blockade

Calcium channel blockers, including the benzothiazepine class to which this compound and diltiazem belong, target L-type calcium channels in cardiac and smooth muscle cells. By blocking these channels, they reduce the intracellular calcium concentration, leading to a cascade of effects that alleviate angina.

cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte cluster_effects Physiological Effects L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ Influx Intracellular Ca2+ ↓ Intracellular Ca2+ Ca2+->Intracellular Ca2+ Contraction ↓ Contraction Intracellular Ca2+->Contraction Vasodilation Vasodilation Contraction->Vasodilation Reduced Contractility Reduced Contractility Contraction->Reduced Contractility Reduced Heart Rate Reduced Heart Rate Contraction->Reduced Heart Rate This compound This compound / Diltiazem This compound->L-type Ca2+ Channel Blockade Reduced O2 Demand ↓ Myocardial Oxygen Demand Vasodilation->Reduced O2 Demand Reduced Contractility->Reduced O2 Demand Reduced Heart Rate->Reduced O2 Demand

Fig. 1: Signaling pathway of benzothiazepine calcium channel blockers. (Max Width: 760px)

Preclinical Efficacy of this compound

A key preclinical study investigated the antianginal effect of this compound in a methacholine-induced angina model in rats and compared its efficacy to diltiazem and clentiazem.[1]

Quantitative Comparison of Antianginal Potency

The following table summarizes the key findings from this preclinical study. It is important to interpret this data with the understanding that it is from an animal model and may not directly translate to clinical efficacy in humans.

AgentAdministration RoutePotency Ratio (vs. Diltiazem)Duration of Action (at 3 mg/kg, intraduodenal)
This compound Intravenous16x-
IntraduodenalSimilar to IV~6 hours
Diltiazem Intravenous / Intraduodenal1xNot specified
Clentiazem Intravenous / Intraduodenal~2.3x (inferred from this compound being 7x more potent than clentiazem)Not specified

Table 1: Preclinical Antianginal Potency of this compound, Diltiazem, and Clentiazem in a Rat Model.[1]

The study concluded that this compound was 16 times more potent than diltiazem and 7 times more potent than clentiazem based on the area under the curve for the suppression of S-wave elevation in the electrocardiogram (ECG).[1] Furthermore, this compound demonstrated a sustained effect for about 6 hours after intraduodenal administration.[1] Notably, this compound did not cause excessive hypotension or depression of atrioventricular conduction at effective doses, suggesting a favorable side-effect profile in this preclinical model.[1]

Comparison with Other Antianginal Agents

For a broader perspective, the following table provides a high-level comparison of this compound (based on preclinical data) with major classes of clinically established antianginal drugs.

Drug ClassExample AgentsPrimary Mechanism of ActionKey Efficacy Endpoints (Clinical)
Benzothiazepines This compound, Diltiazem, ClentiazemCalcium channel blockade (non-dihydropyridine)Increased exercise duration, reduced angina frequency, decreased nitroglycerin consumption.[2][3][4][5][6][7]
Beta-Blockers Propranolol, Metoprolol, AtenololBlockade of β-adrenergic receptors, reducing heart rate, contractility, and blood pressure.Reduced angina frequency and severity, improved exercise tolerance.
Nitrates Nitroglycerin, Isosorbide dinitrateRelease of nitric oxide, leading to potent vasodilation (predominantly venous).Rapid relief of acute angina attacks, improved exercise tolerance.
Other Calcium Channel Blockers (Dihydropyridines) Amlodipine, NifedipineCalcium channel blockade with greater selectivity for vascular smooth muscle.Reduced angina frequency and blood pressure.
Late Sodium Current Inhibitors RanolazineInhibition of the late sodium current, reducing intracellular calcium overload and improving myocardial relaxation.Increased exercise duration and reduced angina frequency.

Table 2: Overview and Comparison of Different Classes of Antianginal Agents.

Experimental Protocols

While the full, detailed experimental protocol for the pivotal preclinical study on this compound is not publicly available, a representative protocol for a methacholine-induced angina model in rats can be constructed based on the available abstract and general pharmacological practices.

Representative Preclinical Experimental Workflow

cluster_setup Animal Preparation cluster_induction Angina Induction cluster_treatment Drug Administration cluster_analysis Data Analysis Anesthesia Anesthetize Sprague-Dawley Rats Instrumentation Insert Catheters & ECG Electrodes Anesthesia->Instrumentation Methacholine Administer Methacholine (close-coronary artery) Instrumentation->Methacholine ECG_Monitoring Monitor ECG for S-wave Elevation Methacholine->ECG_Monitoring Drug_Admin Administer Test Agents (IV or Intraduodenal) ECG_Monitoring->Drug_Admin Dose_Response Dose-Dependent Suppression of S-wave Drug_Admin->Dose_Response AUC Calculate AUC of S-wave Suppression Dose_Response->AUC Comparison Compare Potency & Duration of Action AUC->Comparison

Fig. 2: Representative workflow for preclinical evaluation. (Max Width: 760px)

Key Methodological Aspects (inferred):

  • Animal Model: Anesthetized Sprague-Dawley rats.

  • Induction of Angina: Close-coronary artery injection of methacholine to induce ischemic ECG changes (S-wave elevation).[1]

  • Drug Administration: Intravenous and intraduodenal administration of this compound, diltiazem, and clentiazem in a dose-dependent manner.[1]

  • Efficacy Measurement: The primary endpoint was the suppression of methacholine-induced S-wave elevation on the ECG. The antianginal potency was quantified by calculating the area under the curve (AUC) of the percent suppression of S-wave elevation over time.[1]

  • Safety Assessment: Monitoring of blood pressure and atrioventricular conduction to assess for adverse cardiovascular effects.[1]

Conclusion and Future Directions

The available preclinical data suggests that this compound is a potent antianginal agent with a potentially favorable safety profile compared to diltiazem and clentiazem in a rat model of angina.[1] Its significantly higher potency and sustained duration of action in this model are noteworthy findings for drug development professionals.

However, it is critical to underscore that these are preclinical findings in a single animal model. To establish the clinical utility of this compound, further research is imperative. This includes:

  • Comprehensive Preclinical Pharmacology: Detailed receptor binding assays and studies in other animal models of angina to further characterize its mechanism of action and safety profile.

  • Pharmacokinetic and Toxicology Studies: Thorough evaluation of the drug's absorption, distribution, metabolism, excretion, and potential toxicity.

  • Human Clinical Trials: Rigorous, well-controlled clinical trials in patients with angina pectoris are necessary to determine the efficacy, safety, and optimal dosing of this compound in humans.

References

Cross-Validation of RS-5773's Effects: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the pharmacological effects of RS-5773, a novel benzothiazepine calcium channel blocker. Due to the limited publicly available data on this compound, this comparison extensively leverages experimental data from its close structural and functional analogs, diltiazem and clentiazem, to provide a robust assessment of its potential therapeutic profile across various animal models of cardiovascular disease.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, as a member of the benzothiazepine class of calcium channel blockers, is presumed to exert its therapeutic effects primarily through the inhibition of L-type voltage-gated calcium channels. These channels are critical for the regulation of calcium influx into vascular smooth muscle cells and cardiomyocytes. By blocking these channels, this compound and its analogs induce vasodilation and exert negative inotropic and chronotropic effects on the heart.

cluster_effects extracellular Extracellular Space membrane intracellular Intracellular Space L_type L-Type Ca²⁺ Channel Ca_ion_in Ca²⁺ L_type->Ca_ion_in RS5773 This compound RS5773->L_type Inhibits Ca_ion_out Ca²⁺ Ca_ion_out->L_type Influx vasodilation Vasodilation Ca_ion_in->vasodilation Leads to neg_ino Decreased Myocardial Contractility Ca_ion_in->neg_ino Leads to neg_chrono Decreased Heart Rate Ca_ion_in->neg_chrono Leads to

Figure 1: Signaling pathway of this compound via L-type calcium channel blockade.

Comparative Efficacy in Animal Models

The therapeutic potential of benzothiazepines has been evaluated in various animal models, primarily focusing on cardiovascular disorders. The following tables summarize the key findings from studies on diltiazem and clentiazem, which serve as a proxy for the expected performance of this compound.

Hypertension Models

Spontaneously Hypertensive Rats (SHR) are a widely used model for essential hypertension.

CompoundAnimal ModelDoseKey FindingsAlternative(s)Reference
DiltiazemSpontaneously Hypertensive Rats (SHR)10-60 mg/kg (oral)Dose-dependent reduction in blood pressure without reflex tachycardia. More pronounced effect in SHR compared to normotensive Wistar Kyoto rats.[1]Hydralazine[1]
DiltiazemRats with renovascular hypertension and diabetes300-600 mg/kg/day (in food)Significant reduction in mortality. Trend towards decreased left ventricular fibrosis. No significant change in blood pressure at these doses.[2]-[2]
Angina and Myocardial Ischemia Models

Animal models of angina and myocardial ischemia are crucial for evaluating the anti-anginal properties of new compounds.

CompoundAnimal ModelDoseKey FindingsAlternative(s)Reference
DiltiazemFeline model of sudden cardiac death0.1 mg/kg + 0.2 mg/kg/hAbolished ventricular tachycardia and fibrillation induced by coronary occlusion and sympathetic stimulation.[3]-[3]
ClentiazemAnesthetized dogs100 µg/kg at reperfusionReduced infarct size by nearly 50% and improved subendocardial blood flow.[4]-[4]
DiltiazemMouse model of coronary spastic anginaOral, 2 weeksInhibited ergometrine-induced coronary spasm by inhibiting Ca(v)1.2 phosphorylation and PKC activity.[5]Trichlormethiazide (control)[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for key studies are provided below.

Spontaneously Hypertensive Rat (SHR) Model for Hypertension
  • Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar Kyoto (WKY) rats.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Diltiazem (10, 30, 60 mg/kg) or hydralazine was administered orally. A control group received the vehicle.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate were measured by the tail-cuff method before and at various time points after drug administration.

  • Urine Collection: For diuretic effect assessment, rats were saline-loaded, and urine was collected for volume and sodium excretion analysis.

  • Data Analysis: Results were expressed as mean ± SEM. Statistical significance was determined using appropriate tests, such as ANOVA.[1]

Feline Model of Sudden Cardiac Death
  • Animals: Anesthetized cats.

  • Surgical Preparation: The left anterior descending coronary artery was isolated for occlusion, and the left stellate ganglion was prepared for stimulation.

  • Induction of Arrhythmia: Ventricular tachycardia or fibrillation was induced by a 2-minute coronary artery occlusion combined with a 30-second left stellate ganglion stimulation.

  • Drug Administration: After establishing a consistent arrhythmia pattern, diltiazem (0.1 mg/kg bolus followed by 0.2 mg/kg/h infusion) or saline was administered.

  • Endpoint: The primary endpoint was the abolition of ventricular tachycardia and fibrillation.[3]

Cross-Validation Workflow

The process of validating the effects of a new chemical entity like this compound involves a multi-step approach, starting from in vitro characterization to in vivo efficacy studies in various animal models.

in_vitro In Vitro Studies (e.g., Channel Binding) animal_model_1 Animal Model 1 (e.g., SHR for Hypertension) in_vitro->animal_model_1 animal_model_2 Animal Model 2 (e.g., Canine Angina Model) in_vitro->animal_model_2 animal_model_3 Animal Model 3 (e.g., Feline Arrhythmia Model) in_vitro->animal_model_3 comparative_analysis Comparative Analysis vs. Alternatives animal_model_1->comparative_analysis animal_model_2->comparative_analysis animal_model_3->comparative_analysis pk_pd Pharmacokinetics & Pharmacodynamics comparative_analysis->pk_pd dose_response Dose-Response Relationship pk_pd->dose_response safety Safety & Toxicology dose_response->safety clinical_trials Clinical Trials safety->clinical_trials

Figure 2: Experimental workflow for cross-validation of a new drug candidate.

Conclusion

Based on the extensive data from its analogs, diltiazem and clentiazem, this compound is anticipated to be a potent cardiovascular agent with significant anti-hypertensive and anti-anginal properties. The cross-validation in various animal models suggests a favorable therapeutic profile, characterized by effective vasodilation and cardiac effects. However, direct comparative studies on this compound are imperative to definitively establish its efficacy and safety profile relative to existing therapies. Researchers are encouraged to utilize the presented experimental protocols as a foundation for further investigation into this promising compound.

References

A Comparative Analysis of the Negative Inotropic Effects of RS-5773 and Diltiazem

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on the negative inotropic properties of the novel benzothiazepine calcium antagonist RS-5773 and the established drug diltiazem.

This guide provides a comprehensive analysis of the negative inotropic effects of this compound and diltiazem, focusing on available experimental data, methodologies, and underlying mechanisms. This information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Executive Summary

Both this compound and diltiazem are benzothiazepine derivatives that exhibit negative inotropic effects by blocking L-type calcium channels in cardiac muscle cells. While direct comparative studies quantifying the negative inotropic potency of this compound against diltiazem are limited, available data on diltiazem provide a benchmark for its cardiodepressant effects. One study has highlighted this compound as a significantly more potent antianginal agent than diltiazem, suggesting potential differences in their overall cardiovascular profiles that warrant further investigation into their comparative negative inotropic effects.

Data Presentation: Negative Inotropic Effects

Quantitative data for the negative inotropic effect of diltiazem has been established in various in vitro models. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, myocardial contractility.

DrugPreparationParameterValueReference
DiltiazemHuman papillary muscle stripsIC500.69 µmol/L[1]
DiltiazemIsolated dog myocardial stripsIC500.40 µM[2]

No direct quantitative data for the negative inotropic effect (e.g., IC50) of this compound was identified in the reviewed literature. One study noted this compound to be 16 times more potent than diltiazem as an antianginal agent, a therapeutic effect related to vasodilation and reduced cardiac workload, but not a direct measure of negative inotropy[2].

Experimental Protocols

The evaluation of negative inotropic effects typically involves in vitro experiments using isolated cardiac muscle preparations. These protocols allow for the direct measurement of myocardial contractility in a controlled environment, eliminating the confounding influences of the systemic circulation.

Isolated Papillary Muscle/Trabeculae Preparation

A standard method for assessing inotropic effects involves the use of electrically stimulated papillary muscles or trabeculae isolated from the ventricles of animal hearts (e.g., guinea pig, rabbit) or from human myocardial tissue obtained during cardiac surgery.

Methodology:

  • Tissue Preparation: The heart is rapidly excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Papillary muscles or trabeculae are carefully dissected from the ventricles.

  • Mounting: The muscle preparation is mounted vertically in an organ bath containing the physiological salt solution, maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the muscle is attached to a fixed hook, and the other end is connected to a force transducer.

  • Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes that deliver electrical pulses of a specific duration and voltage.

  • Equilibration: The preparation is allowed to equilibrate for a period (e.g., 60-90 minutes) until a stable baseline contractile force is achieved.

  • Drug Administration: Cumulative concentration-response curves are generated by adding the test compounds (this compound or diltiazem) to the organ bath in increasing concentrations.

  • Data Acquisition: The isometric contractile force is recorded using a force transducer and a data acquisition system. The negative inotropic effect is quantified as the percentage decrease in the developed force from the baseline.

  • Analysis: The IC50 value is determined by plotting the percentage inhibition of contraction against the logarithm of the drug concentration.

Experimental_Workflow Experimental Workflow for Assessing Negative Inotropic Effects cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis heart Heart Excision dissect Papillary Muscle Dissection heart->dissect mount Mounting in Organ Bath dissect->mount stimulate Electrical Stimulation mount->stimulate equilibrate Equilibration stimulate->equilibrate drug_admin Drug Administration (Cumulative Concentrations) equilibrate->drug_admin data_acq Data Acquisition (Contractile Force) drug_admin->data_acq crc Concentration-Response Curve data_acq->crc ic50 IC50 Determination crc->ic50

Experimental workflow for assessing negative inotropic effects.

Signaling Pathways

The negative inotropic effects of both this compound and diltiazem are primarily mediated through the blockade of L-type calcium channels in the sarcolemma of cardiomyocytes. This action reduces the influx of calcium ions into the cell during depolarization, leading to a decrease in the amount of calcium available for binding to troponin C and subsequently, a reduction in the force of myofilament contraction.

Mechanism of Action:

  • Depolarization: An action potential depolarizes the cardiomyocyte membrane.

  • L-type Calcium Channel Opening: This depolarization activates voltage-gated L-type calcium channels.

  • Calcium Influx: In the absence of a blocker, calcium ions (Ca2+) flow into the cell through these channels.

  • Calcium-Induced Calcium Release (CICR): The initial influx of Ca2+ triggers the release of a larger amount of Ca2+ from the sarcoplasmic reticulum (SR) via ryanodine receptors.

  • Myofilament Activation: The increased intracellular Ca2+ concentration allows Ca2+ to bind to troponin C, initiating a conformational change that permits the interaction of actin and myosin, resulting in muscle contraction.

  • Effect of this compound and Diltiazem: By blocking the L-type calcium channels, these drugs reduce the initial influx of Ca2+. This, in turn, attenuates the CICR from the SR, leading to a lower peak intracellular Ca2+ concentration and a weaker force of contraction (negative inotropy).

Signaling_Pathway Signaling Pathway of Negative Inotropic Effect cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_drug Drug Action AP Action Potential (Depolarization) LType L-type Ca2+ Channel AP->LType activates Ca_influx Ca2+ Influx LType->Ca_influx CICR Ca2+-Induced Ca2+ Release Ca_influx->CICR triggers SR Sarcoplasmic Reticulum (SR) SR->CICR Ca_cytosol ↑ Intracellular [Ca2+] CICR->Ca_cytosol TroponinC Troponin C Ca_cytosol->TroponinC binds NI Negative Inotropy Ca_cytosol->NI reduced Contraction Myofilament Contraction TroponinC->Contraction initiates Drug This compound or Diltiazem Drug->LType blocks

Mechanism of negative inotropy by this compound and diltiazem.

Conclusion

Both this compound and diltiazem exert negative inotropic effects through the blockade of L-type calcium channels. While quantitative data for diltiazem's cardiodepressant properties are available, similar data for this compound remains to be fully elucidated in comparative studies. The higher antianginal potency of this compound suggests it may have a different profile of cardiac versus vascular effects compared to diltiazem. Further head-to-head studies employing standardized in vitro protocols are necessary to definitively compare the negative inotropic potencies of these two benzothiazepine derivatives and to fully understand their respective therapeutic windows and potential for cardiodepression. Such studies will be crucial for guiding the development and clinical application of new cardiovascular drugs.

References

Replicating the Findings of Shiga et al. on RS-5773: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of RS-5773, a novel benzothiazepine calcium antagonist, with other calcium channel blockers, based on the foundational research by Shiga et al. and other relevant studies. Detailed experimental protocols are provided to facilitate the replication of these key findings.

Comparative Efficacy of this compound

This compound has demonstrated potent antianginal effects and vasorelaxant properties. The following tables summarize the quantitative data from in vivo and in vitro studies, comparing this compound with established calcium channel blockers, diltiazem and clentiazem.

Table 1: In Vivo Antianginal Potency of this compound in a Rat Model [1][2]

CompoundAdministrationPotency Ratio (vs. Diltiazem)Potency Ratio (vs. Clentiazem)Duration of Action (at 3 mg/kg, i.d.)
This compound Intravenous167~ 6 hours
IntraduodenalSimilar to IVSimilar to IV~ 6 hours
DiltiazemIntravenous1-Not specified
ClentiazemIntravenous-1Not specified

Potency was determined by the area under the curve (AUC) for the suppression of S-wave elevation in an ECG, indicative of myocardial ischemia.[1][2]

Table 2: In Vitro Vasorelaxant Effects of this compound on Isolated Rat Aorta [3]

CompoundPotency on K+-induced Contraction (vs. Diltiazem)Onset of ActionResistance to Washout
This compound ~ 5 times more potentVery slowHigh
Diltiazem1Faster than this compoundNot specified
ClentiazemSimilar to this compoundFaster than this compoundLess than this compound
Signaling Pathway and Mechanism of Action

This compound, as a benzothiazepine calcium antagonist, exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This leads to vasodilation and a reduction in myocardial oxygen demand, which underlies its antianginal properties.

Calcium Channel Blockade by this compound cluster_cell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Depolarization Contraction Vasoconstriction Ca_Influx->Contraction RS_5773 This compound RS_5773->L_type_Ca_Channel Inhibits

Mechanism of this compound action on vascular smooth muscle cells.

Experimental Protocols

The following are detailed methodologies for the key experiments described in the research by Shiga et al. to allow for accurate replication.

In Vivo Model of Angina Pectoris in Rats

This protocol is designed to assess the antianginal effects of compounds by inducing ischemic changes in the rat heart.[1][2]

Experimental Workflow:

In Vivo Angina Model Workflow Animal_Prep Anesthetize Sprague-Dawley rats (urethane + α-chloralose) Cannulation Insert cannulas into: - Trachea (respiration) - Femoral artery (BP) - Femoral vein (drug admin.) - Left common carotid artery (for coronary injection) Animal_Prep->Cannulation ECG Record ECG (Lead II) Cannulation->ECG MCh_Injection Inject Methacholine (MCh) into the coronary artery ECG->MCh_Injection Ischemia Induce S-wave elevation (ischemic response) MCh_Injection->Ischemia Drug_Admin Administer this compound, Diltiazem, or Clentiazem (intravenously or intraduodenally) Ischemia->Drug_Admin Observation Measure suppression of S-wave elevation over time Drug_Admin->Observation

Workflow for the in vivo rat model of angina pectoris.

Detailed Steps:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with a combination of urethane and α-chloralose.

  • Surgical Procedure:

    • The trachea is cannulated to ensure a clear airway.

    • The femoral artery and vein are cannulated for blood pressure monitoring and intravenous drug administration, respectively.

    • A fine cannula is inserted into the left common carotid artery and advanced to the ascending aorta for close-coronary artery injection of methacholine.

  • ECG Monitoring: The electrocardiogram (ECG) is continuously recorded using standard limb leads (Lead II) to monitor cardiac electrical activity.

  • Induction of Myocardial Ischemia: Methacholine chloride is injected into the coronary artery to induce a reproducible elevation of the S-wave in the ECG, which is indicative of myocardial ischemia.[1]

  • Drug Administration: Test compounds (this compound, diltiazem, or clentiazem) are administered either intravenously via the femoral vein or intraduodenally.

  • Data Analysis: The antianginal effect is quantified by measuring the percent suppression of the S-wave elevation. The area under the curve (AUC) of this suppression over time is calculated to determine the potency of the compounds.[1][2]

In Vitro Vasorelaxant Effect on Isolated Rat Aorta

This protocol evaluates the direct vasorelaxant properties of the compounds on vascular smooth muscle.[3]

Experimental Workflow:

In Vitro Vasorelaxation Workflow Aorta_Prep Isolate thoracic aorta from male Wistar rats Ring_Prep Prepare helical strips or ring segments Aorta_Prep->Ring_Prep Organ_Bath Suspend strips in an organ bath (Krebs-Henseleit solution, 37°C, gassed with 95% O₂/5% CO₂) Ring_Prep->Organ_Bath Contraction_Induction Induce sustained contraction with: - High K⁺ solution - Phenylephrine Organ_Bath->Contraction_Induction Drug_Addition Add cumulative concentrations of This compound, Diltiazem, or Nifedipine Contraction_Induction->Drug_Addition Measurement Record isometric tension to measure relaxation Drug_Addition->Measurement Washout Perform washout to assess reversibility Measurement->Washout

Workflow for the in vitro vasorelaxation assay.

Detailed Steps:

  • Tissue Preparation: The thoracic aorta is excised from male Wistar rats and prepared into helical strips or ring segments.

  • Experimental Setup: The aortic preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Induction of Contraction: A sustained contraction of the aortic tissue is induced using either a high potassium (K+) solution or phenylephrine. The use of high K+ solution specifically assesses the effect on voltage-gated calcium channels.[3]

  • Drug Application: Cumulative concentrations of the test compounds (this compound, diltiazem, or nifedipine) are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the aortic strips is recorded isometrically using a force-displacement transducer. The potency of the compounds is determined by their ability to relax the pre-contracted tissue.

  • Washout Procedure: The organ bath is flushed with fresh Krebs-Henseleit solution to assess the reversibility of the drug's effect. The resistance to washout indicates the duration of action at the receptor level.[3]

References

Comparative Assessment of Long-Acting Calcium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium channel blockers (CCBs) are a class of drugs widely used in the management of cardiovascular conditions such as hypertension and angina.[1] They exert their therapeutic effects by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and the heart.[2][3] This guide provides a comparative analysis of the long-lasting actions of a hypothetical compound, RS-5773, against two well-established, long-acting dihydropyridine calcium channel blockers: Amlodipine and Nifedipine Extended-Release (ER).

Disclaimer: As of the latest literature review, no public data is available for a compound designated "this compound." The data presented for this compound in this guide is hypothetical and serves as a template for comparison once experimental results become available.

The primary focus of this guide is to provide researchers, scientists, and drug development professionals with a framework for assessing the extended pharmacodynamic and pharmacokinetic profiles of novel calcium channel blockers.

Mechanism of Action: L-Type Calcium Channel Blockade

Dihydropyridine calcium channel blockers, including Amlodipine and Nifedipine, primarily target L-type calcium channels in vascular smooth muscle.[4] By blocking calcium influx, these drugs induce vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2] The sustained action of long-acting formulations is crucial for maintaining consistent blood pressure control over a 24-hour period.

Below is a diagram illustrating the signaling pathway affected by these calcium channel blockers.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_Channel L-Type Ca²⁺ Channel CCB Calcium Channel Blocker (e.g., this compound, Amlodipine) CCB->Ca_Channel Binds and Blocks Calmodulin Calmodulin MLCK_inactive Inactive MLCK MLCK_active Active MLCK MLCK_inactive->MLCK_active Ca²⁺-Calmodulin Complex Myosin_LC_P Phosphorylated Myosin LC MLCK_active->Myosin_LC_P Phosphorylation Myosin_LC Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Relaxation Vasodilation Contraction->Relaxation Inhibited by CCB Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_Channel Depolarization cluster_protocol Pharmacokinetic Study Workflow Dosing Single Oral Dose Administration Sampling Serial Blood Sampling (0-72h post-dose) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis Modeling Pharmacokinetic Modeling (e.g., non-compartmental) Analysis->Modeling Parameters Calculation of Tmax, Cmax, AUC, t½ Modeling->Parameters

References

Safety Operating Guide

Proper Disposal Procedures for RS-5773: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for RS-5773 (CAS Number 129173-57-5), a diltiazem congener, was not publicly available at the time of this writing. The following procedures are based on the safety data for the closely related compound, diltiazem hydrochloride, and general best practices for the disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Essential Safety and Handling Information

This compound, with the chemical name ((2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2- (dimethylamino) ethyl]-2-(4-methoxyphenyl)-1,5- benzothiazepine-4-(5H)-one hydrochloride), is identified as a calcium channel inhibitor.[1] Due to its pharmacological activity, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.

Quantitative Data for Diltiazem Hydrochloride

The following table summarizes key quantitative data for diltiazem hydrochloride, a structurally and functionally similar compound. This information is provided as a reference for understanding the general characteristics of this class of compounds.

PropertyValue
Molecular Formula C22H27ClN2O4S
Molecular Weight 450.98 g/mol
Acute Oral Toxicity (Category 4) Harmful if swallowed

Data sourced from the Safety Data Sheet for Diltiazem hydrochloride.[2]

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the proper disposal of this compound. Adherence to institutional and regulatory guidelines is paramount.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is in solid, liquid, or mixed form.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. It should be collected in a designated, properly labeled hazardous waste container.

2. Containerization:

  • Select Appropriate Containers: Use chemically resistant containers with secure, leak-proof lids.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "129173-57-5," and the approximate quantity.

3. Storage:

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Storage Conditions: Diltiazem hydrochloride should be stored at 20° to 25°C (68° to 77°F) and protected from freezing.[3] Similar storage conditions should be considered for this compound waste.

4. Disposal Request and Pickup:

  • Institutional Procedures: Follow your institution's specific procedures for requesting hazardous waste pickup. This typically involves submitting a form to the EHS department.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.

5. Regulatory Compliance:

  • Local, State, and Federal Regulations: All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) and relevant state and local authorities.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal Generate_RS5773_Waste Generate this compound Waste Segregate_Waste Segregate into Designated Container Generate_RS5773_Waste->Segregate_Waste Label_Container Label Container with Chemical Name, CAS#, and Hazard Info Segregate_Waste->Label_Container Store_in_Accumulation_Area Store in Designated Hazardous Waste Accumulation Area Label_Container->Store_in_Accumulation_Area Maintain_Log Maintain Waste Log Store_in_Accumulation_Area->Maintain_Log Submit_Pickup_Request Submit Waste Pickup Request to EHS Maintain_Log->Submit_Pickup_Request EHS_Pickup EHS Collects Waste Submit_Pickup_Request->EHS_Pickup Final_Disposal Final Disposal by Licensed Facility EHS_Pickup->Final_Disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Research Compound RS-5773: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of any research compound is paramount. When a compound, such as RS-5773, is not readily identifiable through standard chemical databases, a cautious and systematic approach to safety and logistics is critical. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures for handling potentially hazardous, unidentified research chemicals.

Immediate Actions for Unidentified Compounds

The primary step before handling any compound with an unfamiliar identifier like "this compound" is to definitively identify the substance. Internal laboratory documentation, synthesis records, or direct communication with the compound supplier are the most reliable sources for obtaining a specific chemical name, CAS number, and the corresponding Safety Data Sheet (SDS). In the absence of an SDS, the compound must be treated as potentially hazardous.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted to determine the necessary level of protection. For a novel or unidentified compound, the highest level of precaution is recommended.

Recommended PPE:

  • Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against splashes and aerosols.

  • Hand Protection: Nitrile gloves are a standard for many laboratory chemicals. However, without specific chemical compatibility data, double-gloving (wearing two pairs of gloves) is a prudent measure. The outer glove should be removed and disposed of immediately after handling the compound.

  • Body Protection: A laboratory coat is the minimum requirement. For potent compounds, a chemically resistant apron or a disposable gown should be worn.

  • Respiratory Protection: Work should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a risk of aerosolization outside of a fume hood, a properly fitted respirator (e.g., an N95 or higher) may be necessary.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed in a functioning and certified chemical fume hood.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential to ensure safety and compliance.

Operational Workflow:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the chemical fume hood is operational. The work area should be decontaminated before and after the procedure.

  • Handling: Use the smallest quantity of the compound necessary for the experiment. Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

  • Spill Response: In the event of a spill, evacuate the immediate area and alert laboratory personnel. Follow established laboratory procedures for chemical spills. A spill kit appropriate for the potential hazards of the compound should be readily available.

  • Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated with an appropriate solvent or cleaning agent.

Disposal Plan:

All waste contaminated with this compound, including gloves, disposable labware, and contaminated solutions, must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated solids (e.g., gloves, paper towels, weigh boats) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled, and chemically compatible hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name (once identified), and the primary hazards.

  • Collection: Follow your institution's procedures for the collection and disposal of hazardous waste. Do not dispose of chemical waste down the drain.[1]

Quantitative Data Summary

Without the specific identity of this compound, quantitative data such as occupational exposure limits (OELs), LD50, or specific glove permeation rates cannot be provided. The table below serves as a template for researchers to populate once the compound is identified and the SDS is obtained.

ParameterValueUnitsSource
Occupational Exposure Limit (OEL)mg/m³(e.g., SDS Section 8)
Permissible Exposure Limit (PEL)mg/m³(e.g., OSHA)
LD50 (Oral, Rat)mg/kg(e.g., SDS Section 11)
Recommended Glove Material(e.g., SDS Section 8)
Glove Breakthrough Timeminutes(e.g., Glove Manufacturer Data)

Experimental Workflow for Safe Handling of Unidentified Research Compounds

The following diagram outlines the logical steps for safely managing a research compound with an unknown or unconfirmed identity.

cluster_pre_handling Pre-Handling Protocol cluster_handling Handling and Disposal start Start: Receive Unidentified Compound (this compound) identify Attempt to Identify Compound via Internal Docs/Supplier start->identify sds_check SDS Available? identify->sds_check treat_hazardous Treat as Potentially Hazardous sds_check->treat_hazardous No assess_risk Conduct Risk Assessment sds_check->assess_risk Yes treat_hazardous->assess_risk select_ppe Select Appropriate PPE and Controls assess_risk->select_ppe handle Handle in Chemical Fume Hood select_ppe->handle spill_protocol Spill Occurs? handle->spill_protocol execute_spill_response Execute Spill Response Protocol spill_protocol->execute_spill_response Yes decontaminate Decontaminate Work Area and Equipment spill_protocol->decontaminate No execute_spill_response->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end End of Procedure dispose->end

Caption: Workflow for the safe handling of an unidentified research compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.